Butylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-2-3-4-5/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQABUPZFAYXKJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N, Array | |
| Record name | N-BUTYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2677 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-BUTYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0374 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3858-78-4 (hydrochloride) | |
| Record name | n-Butylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1021904 | |
| Record name | Butylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-butylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point 10 °F. Less dense (6.2 lb / gal) than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion., Liquid, Colorless liquid with a fishy ammonia-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS YELLOW ON STANDING., Colourless liquid, tends to yellow on standing; Ammoniacal aroma, Colorless liquid with a fishy, ammonia-like odor. | |
| Record name | N-BUTYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2677 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Butanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | n-Butylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/225 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-Butylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031321 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | n-BUTYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0374 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Butylamine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1572/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | BUTYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/99 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Butylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0079.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
172.4 °F at 760 mmHg (NTP, 1992), 78 °C, 77.00 to 78.00 °C. @ 760.00 mm Hg, 172 °F | |
| Record name | N-BUTYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2677 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butylamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03659 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-BUTYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/515 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Butylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031321 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | n-BUTYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0374 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BUTYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/99 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Butylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0079.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
10 °F (NTP, 1992), strong at 3-10 ppm. [ACGIH] 10 °F, 30 °F (-1 °C) (Open Cup), -12 °C (10 °F) closed cup., -12 °C c.c., 10 °F | |
| Record name | N-BUTYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2677 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Butylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/225 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-BUTYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/515 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-BUTYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0374 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BUTYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/99 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Butylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0079.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Soluble (>=10 mg/ml) (NTP, 1992), Miscible with alcohol, ether, In water, 1X10+6 mg/L (miscible) at 25 °C, 1000 mg/mL at 20 °C, Solubility in water: miscible, Soluble in water, Soluble (in ethanol), Miscible | |
| Record name | N-BUTYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2677 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butylamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03659 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-BUTYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/515 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Butylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031321 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | n-BUTYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0374 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Butylamine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1572/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | n-Butylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0079.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.741 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7327 at 25 °C/4 °C, Relative density (water = 1): 0.74, 0.732-0.740, 0.74 | |
| Record name | N-BUTYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2677 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-BUTYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/515 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-BUTYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0374 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Butylamine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1572/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | BUTYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/99 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Butylamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0079.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.5 (AIR = 1), Relative vapor density (air = 1): 2.5, 2.52 | |
| Record name | N-BUTYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2677 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-BUTYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/515 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-BUTYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0374 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BUTYLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/99 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
72 mmHg at 68 °F (NTP, 1992), 92.9 [mmHg], 92.9 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10.9, 72 mmHg, 82 mmHg | |
| Record name | N-BUTYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2677 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Butylamine | |
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Melting Point |
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Ii. Advanced Synthetic Methodologies and Mechanistic Investigations of Butylamine
Catalytic Amination Processes for Butylamine Derivatives
Catalytic amination is a key strategy for synthesizing amines, including this compound derivatives. Recent advancements have explored the use of supported non-noble metal catalysts and the hydrogenation of nitriles.
Supported Non-Noble Metal Catalysis in n-Butanol Amination to N-Ethyl-n-butylamine
The synthesis of N-ethyl-n-butylamine can be achieved through the catalytic amination of n-butanol with monoethylamine. This process often utilizes supported non-noble metal catalysts under hydrogen conditions. The reaction typically proceeds at temperatures ranging from 120 to 220 °C and pressures between 0.1 to 1.3 MPa, yielding N-ethyl-n-butylamine via an amination reaction. evitachem.com
Hydrogenation of Butyronitrile (B89842) to n-Butylamine using Ni/SiO2 Catalysts
The selective liquid-phase hydrogenation of butyronitrile to n-butylamine has been extensively studied using supported transition metal catalysts, with Ni/SiO2 demonstrating high activity and selectivity. researchgate.netbme.huresearchgate.net This reaction involves the hydrogenation of the nitrile group (C≡N) to a primary amine group (CH2NH2). However, the reaction can lead to the formation of by-products such as dithis compound (B89481) and trithis compound (B1682462) through consecutive condensation and hydrogenation steps. bme.huscielo.brsci-hub.se
Studies have investigated the performance of various supported metal catalysts for this transformation. At 373 K and 13 bar H2 in ethanol (B145695), the initial butyronitrile conversion rate on different metal/SiO2 catalysts followed the order Ni > Co > Pt > Ru > Cu > Pd. researchgate.netresearchgate.net Notably, Cu/SiO2 and Pd/SiO2 catalysts showed rapid deactivation and did not primarily form n-butylamine under these conditions. researchgate.netresearchgate.net Pt/SiO2 predominantly produced dithis compound and minor amounts of this compound and trithis compound. bme.huresearchgate.net Ru/SiO2 primarily formed n-butylamine but also yielded significant amounts of dithis compound and butylidene-butylamine. researchgate.net
Research indicates that Ni, Co, and Ru catalysts tend to favor the formation of primary amines, while Rh, Pt, and Pd are reported to promote the formation of secondary and tertiary amines. scielo.br Raney Co and Ni catalysts have been widely used for liquid-phase nitrile hydrogenation to yield primary amines. Supported Co and Ni catalysts have also been explored as alternatives to skeletal catalysts. scielo.br
The choice of solvent significantly influences the activity and selectivity of Ni/SiO2 catalysts in the hydrogenation of butyronitrile to butylamines. scielo.bridexlab.comscielo.br Studies at 373 K and 13 bar using ethanol, benzene (B151609), toluene (B28343), and cyclohexane (B81311) as solvents revealed that in ethanol, a protic solvent, the Ni catalyst yielded 84% n-butylamine and 16% dithis compound. scielo.bridexlab.comscielo.brscielo.br
When non-polar solvents such as cyclohexane, toluene, or benzene were used, the selectivity to n-butylamine was determined by the strength of the solvent-catalyst interaction. A stronger solvent-catalyst interaction correlated with higher n-butylamine production. scielo.brscielo.brscielo.br This is attributed to the solvent-catalyst interaction hindering the readsorption of n-butylamine on the metal surface, thereby impeding the formation of dithis compound via surface condensation between n-butylamine and butylimine. scielo.br
The yield of n-butylamine in non-polar solvents varied, ranging from 39% in cyclohexane to 63% in benzene. scielo.brscielo.brscielo.br Protic alcohols, such as ethanol, which strongly interact with this compound in the liquid phase, also enhance primary amine selectivity by hindering this compound adsorption on the catalyst surface, thus decreasing the formation of by-products. bme.huscielo.br
Regarding catalyst activity, the initial butyronitrile conversion rate on Ni/SiO2 in different solvents followed the order cyclohexane > ethanol > toluene > benzene. scielo.br
Table 1: Effect of Solvent on n-Butylamine Synthesis from Butyronitrile on Ni/SiO2
| Solvent | Temperature (K) | Pressure (bar H2) | n-Butylamine Selectivity (%) | Dithis compound Selectivity (%) |
| Ethanol | 373 | 13 | 84 | 16 |
| Benzene | 373 | 13 | 63 | 34 |
| Toluene | 373 | 13 | 52 | - |
| Cyclohexane | 373 | 13 | 39 | - |
Note: Selectivity data for toluene and cyclohexane in the original source may include other by-products beyond dithis compound.
Optimizing reaction conditions is crucial for maximizing n-butylamine yield and selectivity in the hydrogenation of butyronitrile. Studies have explored the impact of temperature, hydrogen pressure, and catalyst preparation methods.
Increasing the hydrogen pressure from 13 bar to 25 bar on Ni/SiO2 and Co/SiO2 catalysts at 343 K led to an increase in the initial butyronitrile conversion rate. researchgate.net On Co/SiO2 at 343 K and 25 bar in ethanol, a high selectivity of 97% to n-butylamine with complete conversion was achieved. bme.huresearchgate.net This suggests that higher hydrogen pressure can favor the formation of the primary amine. researchgate.net
The preparation method of the Ni/SiO2 catalyst also plays a significant role in determining selectivity. A Ni/SiO2 catalyst prepared by incipient-wetness impregnation primarily formed this compound (80%) with dithis compound as the main by-product. sci-hub.se In contrast, a Ni/SiO2 catalyst prepared by the ammonia (B1221849) method predominantly yielded dithis compound (49%) and trithis compound (45%), with significantly suppressed this compound formation. sci-hub.se This difference is attributed to the acidic nature of the catalyst prepared by the ammonia method, which contains Ni2+ species in Ni phyllosilicates. sci-hub.se Strong adsorption of this compound on surface acid sites contiguous to Ni0 atoms on this catalyst is believed to favor the condensation of butylimine and this compound to higher amines between adsorbed species. sci-hub.se
Catalytic Hydrogenation in Complex Amine Synthesis (e.g., 3-Methyl-1-[2-(1-piperidiny)phenyl]-butyl amine)
Catalytic hydrogenation is also employed in the synthesis of more complex amine structures, such as 3-methyl-1-[2-(1-piperidiny)phenyl]-butyl amine. This compound is an important intermediate in the synthesis of pharmaceuticals like Repaglinide. scientific.netresearchgate.net
One reported synthesis route for 3-methyl-1-[2-(1-piperidiny)phenyl]-butyl amine involves the reduction of the corresponding oxime, 3-methyl-1-[2-(1-piperidiny)phenyl]-butyl oxime. scientific.netresearchgate.net While reduction using NiCl2-NaBH4 has been reported, it often results in impurities, difficult workup, and environmental concerns. scientific.netresearchgate.net An environmentally friendly catalytic hydrogenation method with simpler workup has been developed, achieving a yield of 95.5% for 3-methyl-1-[2-(1-piperidiny)phenyl]-butyl amine. scientific.netresearchgate.net
Electrochemical Synthesis and Green Chemistry Approaches
Electrochemical synthesis offers a promising green chemistry approach for amine production, providing an alternative to traditional methods that may involve toxic reagents, high energy consumption, and environmentally harmful byproducts. uva.nlrsc.orgnih.gov Using electrons as reactants, electrochemical methods can avoid the need for stoichiometric amounts of wasteful oxidizing or reducing reagents. nih.gov Electrocatalytic methods can further enhance selectivity and efficiency. nih.gov
Recent research has explored electrochemical routes for converting alcohols to amines. An electrochemical approach utilizing a nickel oxyhydroxide (NiOOH) catalyst has been developed for the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025), followed by reductive amination to form benzyl-tert-butylamine. uva.nlrsc.orgrsc.org This process avoids high-pressure systems, noble metals, and hazardous chemicals. uva.nl
The efficiency of this electrochemical conversion can be influenced by catalyst design and operating conditions. For instance, the thickness of the nickel catalyst layer can impact product selectivity. uva.nl The choice of solvents and pH conditions can help prevent overoxidation and unwanted side reactions. uva.nl Studies have shown that using tert-butylamine (B42293) as the solvent at pH 11 can be optimal for this process. rsc.orgrsc.org
Industrially relevant metal oxyhydroxides, such as those of cobalt and nickel, have also been shown to electrocatalytically oxidize this compound to butyronitrile at alkaline pH. nih.gov
Electrosynthesis of Benzyl-tert-butylamine via Nickel-Catalyzed Oxidation and Reductive Amination
Electrosynthesis offers a promising route for sustainable chemical production by utilizing electrical energy to drive reactions, potentially replacing traditional methods that rely on stoichiometric reagents and high pressures. A notable example is the electrochemical synthesis of benzyl-tert-butylamine, a valuable amine, through a process involving nickel-catalyzed oxidation and reductive amination. fishersci.co.ukfishersci.iewikipedia.org This approach leverages "green electrons" for the selective oxidation of benzyl alcohol to benzaldehyde, followed by its subsequent reductive amination with tert-butylamine. fishersci.co.ukfishersci.ie
Catalyst Design and Operating Conditions for Efficiency and Selectivity
The efficiency and selectivity of the electrosynthesis of benzyl-tert-butylamine are significantly influenced by the catalyst design and operating conditions. Nickel oxyhydroxide (NiOOH) has been identified as a key catalyst for the selective oxidation of benzyl alcohol to benzaldehyde in this process. fishersci.co.ukfishersci.iewikipedia.org Research indicates that the number of Ni monolayer equivalents on the catalyst plays a crucial role in influencing selectivity. For instance, 2 monolayers of Ni achieved up to 90% faradaic efficiency (FE) for benzaldehyde formation in NaOH. fishersci.co.ukfishersci.ie When the oxidation was conducted in a tert-butylamine solution at pH 11, 10 monolayers of Ni performed optimally, yielding 100% FE for benzaldehyde. fishersci.co.ukfishersci.iewikipedia.org
Mechanistic Insights from In Situ FTIR Spectroscopy
In situ FTIR spectroscopy has been a valuable tool for gaining mechanistic insights into the electrosynthesis of benzyl-tert-butylamine. fishersci.co.ukfishersci.iewikipedia.org This technique allows for the real-time monitoring of intermediates formed during the reaction. Studies using in situ FTIR spectroscopy confirmed the sequential formation of benzaldehyde and its corresponding imine intermediate during the oxidation step on the NiOOH catalyst. fishersci.co.ukfishersci.ie The spectra showed no evidence of overoxidation of benzaldehyde to benzoic acid in the presence of tert-butylamine, aligning with bulk electrolysis results that demonstrated high selectivity for benzyl alcohol oxidation under these conditions. fishersci.ie During the reductive step on silver electrodes, in situ FTIR spectra further supported the formation of the desired benzyl-tert-butylamine product at potentials that favored the reduction of the imine intermediate over benzaldehyde reduction. fishersci.ie
Paired Electrolysis Strategies for Sustainable Amine Production
Paired electrolysis represents a promising strategy for sustainable amine production by performing both oxidation and reduction reactions simultaneously in a single electrochemical cell. wikipedia.orgfishersci.cafishersci.be This approach maximizes current efficiency by utilizing the reactions at both the anode and the cathode, thereby minimizing waste and improving energy efficiency compared to traditional single-electrode processes. fishersci.cafishersci.bewikipedia.org
In the context of amine synthesis, paired electrolysis can offer significant advantages. For example, the electrosynthesis of benzyl-tert-butylamine discussed earlier demonstrates the potential of coupling an anodic oxidation (benzyl alcohol to benzaldehyde) with a cathodic reduction (imine to amine) within a paired system. fishersci.co.ukfishersci.iewikipedia.org General paired electrolysis strategies aim to avoid sacrificial chemical oxidants or reductants, contributing to greener chemical processes. wikipedia.org While the specific details of paired electrolysis for the direct production of this compound itself are less extensively reported in the immediate search results, the principles of utilizing coupled anodic and cathodic reactions are broadly applicable to the sustainable synthesis of various amine compounds. Research in this area explores different cell designs and electrode materials to optimize the simultaneous reactions and achieve high atom and energy economies. fishersci.cawikipedia.org Convergent paired electrolysis, where both electrode reactions contribute to the formation of valuable products, is an ideal yet challenging technique being explored for its potential in organic electrosynthesis. wikipedia.orgwikipedia.org
Novel Synthetic Routes and Reaction Pathways
Beyond traditional methods and electrochemical approaches, novel synthetic routes and reaction pathways are continuously being explored for the synthesis of this compound and its derivatives. These innovative strategies often involve the use of specific catalytic systems and reaction conditions to achieve improved efficiency, selectivity, and sustainability.
Phase Transfer Catalytic Methods in this compound Derivative Synthesis
Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. thegoodscentscompany.com PTC agents, such as quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB), transport ionic or polar reactants from one phase to another, enabling reactions that would otherwise be slow or not occur at all at a practical rate. thegoodscentscompany.comwikipedia.org
PTC methods have been applied in the synthesis of this compound derivatives. For instance, the synthesis of N-ethyl-n-butylamine can involve a phase transfer catalytic method. nih.gov Furthermore, PTC has been utilized in the synthesis of dithiocarbamate (B8719985) derivatives from dithis compound. A specific example involves the reaction of dithis compound with carbon disulfide and sodium hydroxide (B78521) to form the sodium salt of dibutyl dithiocarbamate, which can then be further functionalized under phase transfer conditions using an alkylating agent like phenacyl bromide to produce compounds such as phenacyl dibutyl dithiocarbamate and (1-benzoyl-2,2-dibutylthio)vinyl dibutyl dithiocarbamates. fishersci.ca These reactions highlight the utility of PTC in enabling efficient synthesis of complex this compound derivatives by overcoming solubility and mass transfer limitations between different reaction phases.
Disproportionation of Amines for this compound Production
The disproportionation of amines is another synthetic strategy that can be relevant to this compound production, particularly for obtaining secondary and tertiary amines from primary amines. This process typically involves the reaction of a primary amine, such as this compound, under specific conditions and in the presence of a catalyst, leading to the formation of secondary and tertiary amines along with ammonia. nih.govwikipedia.org
Studies have investigated the disproportionation of this compound feedstock using nickel catalysts. nih.gov The reaction conditions, such as temperature and pressure, significantly influence the selectivity towards secondary amines. For example, disproportionation of a primary amine-containing feedstock at temperatures ranging from 140° to 220°C, preferably 180° to 200°C, and pressures from 50 to 500 psig can enhance the production of secondary amines. nih.gov The removal of ammonia from the reaction medium can also favor the disproportionation towards secondary amines. nih.gov While this method can produce secondary butylamines from primary this compound, it is also mentioned in the context of synthesizing N-ethyl-n-butylamine through the disproportionation of ethylamine (B1201723) and this compound using specific catalysts like CuO–NiO–PtO/γ-Al2O3. nih.govfishersci.at Disproportionation can occur as a side reaction at higher temperatures during other amination processes. wikipedia.org
Solvent- and Catalyst-Free Syntheses of Imine Derivatives utilizing this compound
The synthesis of imine derivatives is a significant transformation in organic chemistry. Environmentally friendly methods, such as solvent- and catalyst-free conditions, have gained considerable attention. This compound, as a primary amine, can react with aldehydes and ketones to form imines through a condensation reaction involving the elimination of water.
Research has explored solvent- and catalyst-free methods for imine synthesis using alkyl amines, including this compound. One approach involves the reaction of aromatic aldehydes with primary alkyl amines under neat conditions, sometimes followed by pressure reduction to facilitate water removal and drive the reaction to completion scirp.orgscirp.org.
Reaction Conditions for Less Reactive Amines
While highly reactive amines may readily form imines under mild solvent- and catalyst-free conditions, less reactive amines can pose a challenge, potentially resulting in lower yields or longer reaction times scirp.orgscirp.org. To address this, modified conditions have been investigated. One study found that using a slight excess (1.1 equivalents) of the less reactive amine relative to the aldehyde and extending the reaction time improved yields in solvent- and catalyst-free imine synthesis scirp.orgscirp.org. The removal of water from the reaction mixture, such as through vacuum operation, is crucial for these condensation reactions, especially when using less reactive amines scirp.orgscirp.org.
For instance, the imine formation using n-butylamine as a nucleophile with p-chlorobenzaldehyde under solvent- and catalyst-free conditions followed by reducing pressure resulted in a quantitative yield of the desired product scirp.orgscirp.org. This highlights the effectiveness of optimized conditions for achieving high conversions even with amines that might otherwise be considered less reactive under standard conditions.
Reaction Kinetics and Mechanistic Studies
Understanding the kinetics and mechanisms of reactions involving this compound is essential for controlling reaction outcomes and developing new synthetic methods. Studies have investigated the reaction rates and proposed mechanisms for various transformations involving this compound.
For example, the kinetics and mechanism of the oxidation of n-butylamine by potassium ferrate(VI) have been studied, showing first-order dependence on both potassium ferrate(VI) and this compound. The reaction rate was found to decrease with increasing hydroxide concentration eurjchem.com. Another study examined the heterogeneous reaction kinetics of n-butylamine with solid dicarboxylic acids, revealing that the reaction follows a Langmuir-Hinshelwood mechanism and that the physisorption of this compound on the acid surface might be the rate-limiting step rsc.org. The formation of ionic liquids on the surface during these gas-solid reactions was also suggested rsc.org.
Nucleophilic Reactivity of the Amine Group in this compound
The presence of a lone pair of electrons on the nitrogen atom makes this compound a nucleophile. This nucleophilic character is central to its reactivity in various organic transformations.
Condensation Reactions
This compound participates in condensation reactions, most notably in the formation of imines and enamines. The reaction with aldehydes or ketones involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by proton transfer and elimination of water to form the imine or enamine. This is a reversible reaction, and the removal of water is often necessary to drive the equilibrium towards product formation scirp.orgscirp.org.
Alkylation Reactions
This compound can undergo alkylation reactions where the nitrogen atom attacks an electrophilic carbon center, typically in alkyl halides or other compounds with good leaving groups. This is a nucleophilic substitution reaction (SN2 mechanism). The reaction of primary amines with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium salts through sequential alkylation steps studymind.co.ukscribd.comsavemyexams.com. Controlling the stoichiometry and reaction conditions is crucial to favor the formation of primary, secondary, or tertiary amines scribd.com. For instance, the reaction of ammonia with 1-bromobutane (B133212) can form this compound via a nucleophilic substitution mechanism alecreedacademy.co.ukweebly.com.
Polymerization Reactions
This compound can be involved in polymerization reactions, particularly as an initiator or a monomer component. While direct polymerization of simple alkyl amines like this compound is not common in the same way as monomers with reactive double bonds, amines can participate in polymerization reactions involving other functional groups. For example, amines can react with epoxides, isocyanates, or activated olefins to form polymers. The nucleophilic attack of the amine group on these monomers initiates chain growth, leading to the formation of polyethers, polyureas, or polyamines, respectively. The specific role of this compound in polymerization depends on the type of polymerization and the co-monomers involved.
Table 1: Solvent- and Catalyst-Free Imine Synthesis with this compound
| Aldehyde | Amine | Amine Equivalents | Reaction Time (h) | Pressure Reduction | Imine Yield (%) | Citation |
| p-chlorobenzaldehyde | n-butylamine | 1.1 | 3.0 | Yes | Quantitative | scirp.orgscirp.org |
Table 2: Reaction Kinetics of n-Butylamine with Succinic Acid
| Temperature (K) | kapp (cm/s) | Activation Energy (kJ/mol) | Mechanism | Citation |
| 263–295 | Varies | -71.9 | Langmuir–Hinshelwood | rsc.org |
Acid-Base Reaction Mechanisms of this compound
This compound acts as a weak base due to the lone pair of electrons on the nitrogen atom, which can accept a proton. In aqueous solutions, this compound reacts with water to form butylammonium (B8472290) ions and hydroxide ions, resulting in an alkaline solution. youtube.comsavemyexams.com This behavior is characteristic of amines and contributes to the alkalinity of this compound solutions. scribd.com
The reaction can be represented as follows:
CH₃(CH₂)₃NH₂ + H₂O ⇌ CH₃(CH₂)₃NH₃⁺ + OH⁻
The pKa of the butylammonium ion [CH₃(CH₂)₃NH₃]⁺ is reported to be 10.78 at 20°C, indicating that at physiological pH or in acidic environments, this compound will exist predominantly in its protonated, cationic form. nih.govatamanchemicals.comdrugbank.comchemicalbook.com this compound reacts with strong acids in a neutralization reaction to form ammonium salts. youtube.comsavemyexams.comstudymind.co.uk For example, the reaction with hydrochloric acid produces butylammonium chloride. youtube.com
CH₃(CH₂)₃NH₂ + HCl → CH₃(CH₂)₃NH₃⁺Cl⁻
These ionic salts are typically solid crystals if the water is evaporated, due to strong ionic interactions, and are soluble in acidic solutions. savemyexams.com
Aza-Michael Addition Reactions involving this compound
The aza-Michael addition is a significant reaction in organic synthesis involving the conjugate addition of a nitrogen nucleophile, such as this compound, to an electron-deficient alkene (a Michael acceptor). This reaction results in the formation of a new carbon-nitrogen bond. researchgate.netmdpi.com this compound, as a primary amine, can act as a nucleophile in these reactions. studymind.co.uk
Studies have investigated the aza-Michael addition of this compound to various Michael acceptors. For instance, the reaction of this compound with glycerol (B35011) carbonate acrylate (B77674) involves the fast addition of the amine to the acrylate site. psu.edu The aza-Michael addition reaction between a primary alkylamine like this compound and the acrylate site of glycerol carbonate acrylate is a very fast exothermic reaction. psu.edu
Research has also explored the aza-Michael addition of n-butylamine to methyl acrylate. researchgate.net The reaction between n-butylamine and TPMD (a Michael acceptor) can proceed via aza-Michael addition, particularly at higher temperatures (e.g., 50°C), alongside amidation. acs.org At lower temperatures (e.g., 10°C), amidation may be favored over aza-Michael addition. acs.org
The reversibility of aza-Michael reactions involving heteronucleophiles has been increasingly explored, particularly in the context of Covalent Adaptable Networks (CANs). researchgate.net Materials synthesized from the reaction between acrylic and amine functionalities can exhibit both associative (transesterification) and dissociative (retro aza-Michael) rearrangement mechanisms. researchgate.net
Computational Investigations of Reaction Mechanisms
Computational studies, such as those employing Density Functional Theory (DFT), have been utilized to gain insights into the mechanisms of aza-Michael addition reactions involving amines, including this compound. researchgate.netauburn.edu These studies can help elucidate the role of catalysts, solvents, and substituents on the reaction pathway and energetics. researchgate.netauburn.edu
For example, DFT calculations have been used to investigate the mechanism of catalyst-free hetero-Michael addition reactions in water, revealing the direct involvement of multiple water molecules in the transition states, which can play a catalytic role in lowering the activation barrier. researchgate.net Computational studies have also provided valuable mechanistic insights into related Michael additions, contributing to the understanding of how various factors influence the addition pathway. researchgate.net
Computational studies comparing the aza-Michael addition of n-butylamine to methyl acrylate have calculated activation free energies. researchgate.net These computational approaches contribute to a deeper understanding of the factors governing the reactivity and selectivity of this compound in aza-Michael additions.
Interactions with Carbon Disulfide and Carbon Dioxide
This compound reacts with carbon disulfide (CS₂) and carbon dioxide (CO₂) to form salts. atamanchemicals.com
With carbon disulfide, this compound forms the butyl ammonium salt of dithiocarbamic acid. atamanchemicals.com This reaction is utilized in the synthesis of dithiocarbamate derivatives. rsc.orgresearchgate.net The mechanism typically involves the nucleophilic attack of the amine nitrogen on the carbon atom of carbon disulfide, followed by proton transfer. rsc.orgresearchgate.net The resulting dithiocarbamic acid can then react with another molecule of this compound to form the butyl ammonium butyldithiocarbamate salt. atamanchemicals.comresearchgate.net
The reaction with carbon dioxide leads to the formation of the butyl ammonium salt of carbamic acid. atamanchemicals.com This carbamylation reaction is relevant in CO₂ capture processes. mst.edupsu.edud-nb.info The mechanism involves the nucleophilic attack of the amine on the carbon atom of CO₂, forming a zwitterionic intermediate, which is then deprotonated by another amine molecule to yield the carbamate (B1207046) salt. mst.edupsu.edu In aqueous solutions, the reaction rate is highly dependent on pH, as both the free amine and CO₂ must be available. mst.edu At higher temperatures and pressures, the reaction of n-butylamine with CO₂ can be more intense. d-nb.info The reaction product of n-butylamine and CO₂ is a white solid, identified as a type of organic urea (B33335), which can be used for applications like plugging gas channeling in enhanced oil recovery. d-nb.info
The reaction pathway of CO₂ addition to this compound and derivatives has been outlined in research, highlighting the formation of the alkyl ammonium alkyl carbamate intermediate, which can then undergo dehydration to form urea derivatives under certain conditions. psu.edu
Reactions with Isocyanic Acid and Isocyanates
This compound reacts with isocyanic acid (HNCO) and alkyl or aryl isocyanates to form substituted ureas. atamanchemicals.com The reaction between amines and isocyanates is a fundamental reaction in the formation of urea linkages. diva-portal.org
The reaction with isocyanates involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon atom of the isocyanate group (-N=C=O). diva-portal.org This addition reaction forms a zwitterionic intermediate, which rapidly rearranges to form the disubstituted urea.
R-NH₂ + R'-N=C=O → R-NH-C(=O)-NH-R'
This compound is used in the production of n-butyl isocyanate by reaction with phosgene. oecd.orgchemicalbook.com Conversely, this compound reacts with isocyanates to form ureas. atamanchemicals.comdiva-portal.org For example, n-butylamine reacts spontaneously with phenyl isocyanate to form N-butylphenylurea. mdpi.com
The mechanism of reactions involving isocyanates can be complex and influenced by catalysts and reaction conditions. mdpi.comrsc.org Computational studies have been employed to investigate the mechanisms of reactions involving isocyanates and amines. mdpi.comrsc.org
Thermal Decomposition Pathways of n-Butylamine
The thermal decomposition (pyrolysis) of n-butylamine has been investigated to understand its behavior at elevated temperatures. scientificlabs.co.uksigmaaldrich.com Thermal decomposition typically involves the breaking of chemical bonds through homolytic or heterolytic cleavage, leading to the formation of various products, including smaller hydrocarbons, nitriles, and other nitrogen-containing compounds. researchgate.net
Studies on the thermal decomposition of related amines, such as tert-butylamine, provide insights into potential fragmentation pathways. For instance, tert-butylamine can undergo γ-H elimination to produce isobutylene (B52900) and other products like hydrogen cyanide and H₂ at elevated temperatures. nycu.edu.tw The decomposition pathways can be influenced by the structure of the amine and the presence of surfaces or catalysts. nycu.edu.twmdpi.com
Research on the thermal decomposition of amine boranes, which contain amine moieties, has shown that heating can initiate different reaction pathways, including isomerization and hydrocarbon abstraction, leading to the evolution of hydrogen and hydrocarbons. researchgate.netosti.gov While these studies focus on amine borane (B79455) complexes, they highlight potential decomposition routes for the amine component itself under thermal stress.
The thermal stability of amines can also be influenced by the presence of other compounds and the reaction environment. bellona.orgacs.org For example, in CO₂ capture systems, amines can undergo thermal degradation at high temperatures, leading to the formation of various degradation products. bellona.org
Investigations into the oxidation mechanisms of n-butylamine by radicals like H and OH provide further information on its reactivity under high-temperature conditions relevant to combustion and decomposition. acs.org These studies indicate that the position of the amine group influences the kinetics and favored hydrogen abstraction sites. acs.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound (n-Butylamine) | 8007 |
| Hydrochloric acid | 313 |
| Butylammonium chloride | 11131 |
| Carbon disulfide | 1649 |
| Carbon dioxide | 280 |
| Isocyanic acid | 3032665 |
| Phenyl isocyanate | 7974 |
| Glycerol carbonate acrylate | Not readily available on PubChem with a single CID for this specific compound |
| Methyl acrylate | 7907 |
| Hydrogen cyanide | 768 |
| Hydrogen | 783 |
| Isobutylene | 6357 |
| Water | 962 |
| Butylammonium ion | 139056 |
| Hydroxide ion | 961 |
| Urea | 1172 |
| Phosgene | 8005 |
| N-butyl isocyanate | 8016 |
| N-butylphenylurea | 638231 |
| tert-Butylamine | 6385 |
| Isobutane | 6353 |
Interactive Data Tables
Nucleophilic Substitution and Addition-Elimination Mechanisms with this compound
This compound (C₄H₁₁N) is a primary aliphatic amine that readily participates in nucleophilic substitution and addition-elimination reactions due to the presence of a lone pair of electrons on the nitrogen atom. This lone pair makes the nitrogen atom electron-rich and capable of attacking electron-deficient centers in other molecules blogspot.commasterorganicchemistry.com.
In nucleophilic substitution reactions, this compound acts as a nucleophile, displacing a leaving group from an electrophilic center. A common example is the reaction of this compound with halogenoalkanes. The nitrogen atom of this compound attacks the carbon atom bonded to the halogen, leading to the displacement of the halide ion and the formation of a secondary amine and a hydrogen halide blogspot.comsavemyexams.com. This is a typical S₂ reaction, where the rate-determining step involves a collision between the this compound and the halogenoalkane chemguide.co.uk.
For instance, the reaction between this compound and chloroethane (B1197429) yields N-ethylthis compound and hydrogen chloride savemyexams.com.
CH₃CH₂CH₂CH₂NH₂ + CH₃CH₂Cl → CH₃CH₂CH₂CH₂NHCH₂CH₃ + HCl savemyexams.com
The nucleophilicity of this compound can be influenced by steric factors. While primary amines generally exhibit increasing nucleophilicity with increasing basicity, bulky amines like tert-butylamine are less nucleophilic than expected due to steric hindrance around the nitrogen atom hindering its approach to the electrophilic center masterorganicchemistry.com. Mayr parameters, which quantify nucleophilicity, show a trend where the nucleophilicity decreases as the steric bulk of the alkyl group increases, moving from n-propylamine to isopropylamine (B41738) to tert-butylamine masterorganicchemistry.com.
This compound also participates in addition-elimination reactions, particularly with acyl chlorides and acid anhydrides blogspot.comsavemyexams.comchemguide.co.uk. In these reactions, the this compound nucleophilically attacks the carbonyl carbon of the acyl compound, forming a tetrahedral intermediate. This is the "addition" step. Subsequently, a leaving group (such as a chloride ion from an acyl chloride) is eliminated, and a proton is removed from the nitrogen, resulting in the formation of an amide (specifically, an N-substituted amide) and a small molecule like HCl blogspot.comsavemyexams.comchemguide.co.uk.
The reaction of this compound with ethanoyl chloride is a representative example of this mechanism, producing N-butylethanamide and hydrogen chloride blogspot.comsavemyexams.com.
CH₃COCl + CH₃CH₂CH₂CH₂NH₂ → CH₃CONHCH₂CH₂CH₂CH₃ + HCl savemyexams.com
The mechanism involves the initial nucleophilic attack on the electropositive carbon atom of the acyl chloride's carbonyl group. This forms a species with charge separation, which is then resolved by the reformation of the carbonyl double bond and the elimination of the chloride ion, followed by proton removal from the nitrogen blogspot.comchemguide.co.uk.
Research has investigated the mechanisms of aromatic nucleophilic substitution reactions involving n-butylamine with various nitroaryl phenyl ethers in protic solvents like methanol (B129727). In some cases, these reactions can be general-base catalyzed. However, the reaction of 2,6-dinitrophenyl phenyl ether with n-butylamine was found not to be base catalyzed, suggesting that the mechanism and the position of the rate-limiting step can be influenced by the specific reactants and conditions psu.edu.
Data on the nucleophilicity of this compound and other amines, as quantified by Mayr parameters in water, illustrates the impact of structure on reactivity:
| Amine | Mayr Nucleophilicity Parameter (in H₂O) | Relative Nucleophilicity (vs NH₃) |
| NH₃ | 9.5 | 1x |
| Ethylamine | 12.9 | ~1000x |
| Diethylamine | 14.7 | ~100,000x |
| n-Propylamine | 13.3 | - |
| Isopropylamine | 12.0 | - |
| tert-Butylamine | 10.5 | ~1/1000x (vs normal primary amine) |
Note: Relative nucleophilicity is approximate based on the logarithmic nature of the Mayr parameter.
This data highlights that while primary amines are generally more nucleophilic than ammonia, the bulky tert-butylamine is significantly less nucleophilic compared to less sterically hindered primary amines like ethylamine or n-propylamine masterorganicchemistry.com.
Catalyzed Reactions (e.g., Thiol-Sulfur Reactions with n-Butylamine Catalyst)
This compound, particularly n-butylamine, can act as a catalyst in various organic reactions. Its catalytic activity often stems from its basicity and nucleophilicity, enabling it to activate substrates or intermediates.
One notable area where n-butylamine serves as a catalyst is in reactions involving thiols and sulfur. The reaction between thiols (RSH) and elemental sulfur (S₈) in organic solvents is typically sluggish but can be catalyzed by alkylamines, including n-butylamine rsc.org.
The proposed mechanism for the n-butylamine-catalyzed reaction between thiols and sulfur involves the amine facilitating the nucleophilic attack of a thiol on the S₈ ring. The amine can deprotonate the thiol, forming the more nucleophilic thiolate species (RS⁻), which then attacks the cyclic sulfur molecule, leading to ring-opening and the formation of a hydropolysulfide (RSSₓH) rsc.org. Subsequently, reaction with a second equivalent of the starting thiol can release H₂S and form an organic polysulfide compound (RSSₓSR) rsc.org.
Research on the n-butylamine-catalyzed reaction of thiols with sulfur has explored the versatility and mechanism of this transformation acs.org. Studies have shown that while catalytic amounts of this compound can accelerate the reaction between certain thiols and S₈, the product distribution can vary depending on the structure of the thiol rsc.org. For instance, the reaction of 4-methylthiophenol with S₈ catalyzed by 2.5 mol% this compound yields di(4-methylphenyl) disulfide as the major product rsc.org.
Data from a study on the reaction between different thiols and S₈ with catalytic this compound illustrates the influence of thiol structure on the outcome:
| Thiol | This compound Loading (mol%) | Major Product |
| 2-aminothiophenol | - | Di(2-aminophenyl) polysulfides |
| 4-methylthiophenol | 2.5 | Di(4-methylphenyl) disulfide |
| Other thiols (structures not specified) | 2.5 | Varied polysulfides |
Note: This table is based on findings where this compound was used as a catalyst in reactions between specified thiols and S₈. rsc.org
The catalytic role of amines, including this compound, in thiol-ene reactions (alkene hydrothiolation) has also been investigated. Thiol-ene reactions can proceed via free-radical additions or catalyzed Michael additions wikipedia.org. While free-radical mechanisms are often initiated by light or heat, catalyzed Michael additions are typically base or nucleophile catalyzed wikipedia.org. Nucleophilic amines can catalyze the Michael addition of thiols to electron-poor alkenes usm.edu. Studies suggest that in some thiol "click" reactions, the nucleophilicity of the amine catalyst plays a greater role than its basicity in influencing reaction rates usm.edu.
In addition to thiol-sulfur and thiol-ene reactions, n-butylamine has been explored as a catalyst in other transformations, such as the synthesis of amides via the aminolysis of esters researchgate.net. For example, the aminolysis of ethyl salicylate (B1505791) with n-butylamine has been studied in the presence of catalysts like phenylboronic acid researchgate.net.
This compound's catalytic activity can also be relevant in more complex systems, such as the accelerated reduction and solubilization of elemental sulfur by 1,2-aminothiols, where an amine moiety near the thiol group can enhance reactivity rsc.org.
The use of n-butylamine as a catalyst has been noted in reactions like the synthesis of phenyl-2-nitropropene from benzaldehyde and nitroethane sciencemadness.org. While the specific mechanism can vary depending on the reaction, the ability of this compound to act as a base or a nucleophile is central to its catalytic function sciencemadness.org.
Iii. Advanced Spectroscopic and Computational Analysis in Butylamine Research
Spectroscopic Characterization Techniques
Spectroscopy utilizes the interaction of electromagnetic radiation with matter to probe molecular properties. Various spectroscopic techniques offer distinct information about butylamine.
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
IR and NMR spectroscopy are fundamental tools for confirming the structure and identifying functional groups within this compound and its reaction products. IR spectroscopy provides information about the vibrational modes of molecules, allowing for the identification of characteristic functional groups like the N-H stretching and bending vibrations of the amine group and C-H stretching and bending vibrations of the butyl chain. For example, IR spectra of this compound adsorbed on different metal oxides like SiO₂, γ-Al₂O₃, and CaO show shifts in NH-bands, indicating interactions such as hydrogen bonding with surface hydroxyl groups on SiO₂ and coordinative interactions with Lewis-acidic sites (Al³⁺ and Ca²⁺ cations) on γ-Al₂O₃ and CaO. psu.edursc.org
NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the connectivity and environment of atoms within a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, researchers can confirm the structure of this compound and monitor chemical transformations. ¹H NMR has been used to study proton transfer in Schiff bases derived from this compound and carboxylic acids. cdnsciencepub.com It has also been employed to monitor the reaction of epoxides with this compound and to study the carbamylation of this compound with CO₂ in aqueous solution. nih.govscilit.com ¹³C NMR provides complementary information about the carbon skeleton. Solid-state ¹³C NMR, specifically cross-polarization magic-angle-spinning (CP/MAS) NMR, has been used to characterize the surface acid sites of γ-alumina by studying adsorbed this compound. acs.org
Here is a simplified representation of characteristic IR and NMR data for this compound, based on general knowledge of primary amines and available data:
| Spectroscopy Type | Relevant Functional Group | Characteristic IR Absorption (cm⁻¹) | Characteristic ¹H NMR Chemical Shift (ppm) | Characteristic ¹³C NMR Chemical Shift (ppm) |
| IR | N-H (stretching) | ~3300-3500 (two bands) researchgate.net | - | - |
| IR | N-H (bending) | ~1550-1650 | - | - |
| IR | C-H (stretching) | ~2800-3000 | - | - |
| NMR | -NH₂ | - | ~0.6-1.5 (broad) | - |
| NMR | -CH₂-NH₂ | - | ~2.5-3.0 | ~40-50 |
| NMR | -(CH₂)₂- | - | ~1.2-1.8 | ~20-30 |
| NMR | CH₃- | - | ~0.8-1.0 | ~10-20 |
Note: These values are approximate and can vary depending on the solvent, concentration, and specific chemical environment.
Mass Spectrometry (MS) in Reaction Monitoring and Metabolite Analysis
Mass spectrometry is a powerful technique for determining the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. This is invaluable for identifying reaction products, intermediates, and metabolites. In the analysis of tert-butylamine (B42293), the mass spectrum shows an intense base peak at m/z 58, corresponding to the loss of a methyl radical from the molecular ion, forming a stable carbocation. pearson.com The molecular ion peak at m/z 73 for tert-butylamine is often not visible due to rapid fragmentation. pearson.com
Mass spectrometry, particularly coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used for complex mixture analysis. N-butylamine has been detected in automobile exhaust using GC/MS. nih.gov In metabolite analysis, n-butylamine has been found to be an effective additive for improving the efficiency of untargeted mass spectrometry analysis of plasma metabolite composition in negative ion mode electrospray ionization (ESI(-)). nih.govnih.govresearchgate.net The use of n-butylamine as an additive significantly increased the number of detected mass peaks and enhanced signal intensity, particularly in the higher m/z range (700-1000 m/z), which corresponds to compounds like phospholipids (B1166683) and triacylglycerols. nih.govresearchgate.net
An example of mass spectral data for n-butylamine (after derivatization with MSTFA for GC-MS) shows a base peak at m/z 100. massbank.eu
| m/z | Relative Intensity |
| 100 | 321 |
| 86 | 596 |
| 73 | (Molecular Ion - often low intensity or absent) |
| ... | ... |
Note: This data is from a specific GC-EI-TOF MS study after derivatization and represents relative intensities. massbank.eu
Raman Spectroscopy for Functionalized Materials Characterization
Raman spectroscopy is a complementary vibrational spectroscopic technique to IR, providing information about molecular vibrations that are Raman active. It is particularly useful for studying nonpolar functional groups and the skeletal vibrations of molecules. Raman spectroscopy has been used in conjunction with FTIR to study the thermophysical properties and hydrogen bonding in the this compound and 2-butanone (B6335102) system. acs.org Studies on tri-n-butylamine have utilized temperature-dependent Raman spectra to investigate different conformers in simultaneous equilibria. researchgate.net Raman spectroscopy is also broadly applied in material science for characterization, identification, and analysis of structures. avantierinc.comhoriba.com While direct examples of Raman spectroscopy solely focused on this compound itself are less prevalent in the provided context, its application in characterizing materials functionalized with this compound or its derivatives is a relevant area. For instance, the characterization of functionalized betulonic acid derivatives, including those condensed with n-butylamine, has involved FTIR spectroscopy, and Raman could provide complementary vibrational information. mdpi.com
UV-Vis Absorption and Fluorescence Spectroscopy in Reaction Studies
UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about electronic transitions within a molecule. Fluorescence spectroscopy measures the emission of light by a substance that has absorbed light, offering insights into excited-state processes.
UV-Vis spectroscopy can be used to monitor reactions involving this compound, particularly when reactants or products have characteristic electronic absorption bands. For example, UV-Vis absorption spectra have been used to study the interaction of butylamines (n-butyl, iso-butyl, sec-butyl, and tert-butyl) with a specific compound in chloroform, showing changes in the spectra upon addition of the amines. researchgate.net UV-Vis spectroscopy was also used in the characterization of gold colloidal superparticles formed in the presence of tert-butylamine hydrochloride. researchgate.net
Fluorescence spectroscopy can be employed to study reaction kinetics and mechanisms, especially when a fluorescent probe or label is involved. The curing reaction of a resin (glycidyl ether bisphenol A) with n-butylamine has been monitored by fluorescence spectroscopy using a dansyl derivative as a probe or label. epa.gov Significant differences were observed in the fluorescence behavior depending on whether the dansyl derivative was used as a probe or covalently linked as a label, with the label providing more insightful information about the chemical transformations, such as the onset of tertiary amino groups formation. epa.gov Fluorescence studies on 2-butylamino-6-methyl-4-nitropyridine N-oxide have revealed unusual photophysics and excited-state intramolecular proton transfer processes, with the emission spectra showing dependence on the excitation wavelength. nih.govacs.org
Data from a study on a carbazole-dicyanovinyl based sensor shows changes in UV-Vis absorption and fluorescence spectra upon addition of n-butylamine in DMSO, indicating the sensor's potential for volatile organic amine detection. researchgate.net
| Technique | Analyte/System | Observation with this compound | Reference |
| UV-Vis Absorption | Compound + Butylamines in Chloroform | Changes in absorption spectra | researchgate.net |
| UV-Vis Absorption | Gold Nanoparticles + tert-Butylamine hydrochloride | Changes in spectra and precipitation | researchgate.net |
| Fluorescence | Resin curing with n-butylamine (with dansyl probe/label) | Changes in fluorescence intensity and bandwidth indicating reaction stages | epa.gov |
| Fluorescence | 2-butylamino-6-methyl-4-nitropyridine N-oxide | Unusual fluorescence behavior, excitation wavelength dependence, proton transfer processes | nih.govacs.org |
| UV-Vis & Fluorescence | Carbazole-dicyanovinyl sensor + n-butylamine in DMSO | Changes in absorption and emission spectra | researchgate.net |
Computational Chemistry Applications
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful theoretical approach used to complement experimental studies by providing insights into electronic structure, reaction mechanisms, and molecular properties of this compound and related systems.
Density Functional Theory (DFT) Studies
DFT calculations are widely used to optimize molecular geometries, calculate vibrational frequencies, determine reaction pathways and energy barriers, and predict spectroscopic parameters. DFT has been applied to study the adsorption of tert-butylamine on surfaces, such as Cu(111), to determine the most stable adsorption sites. pku.edu.cnnih.govingentaconnect.com These studies have shown that tert-butylamine preferentially adsorbs at the top sites of the Cu(111) surface. pku.edu.cn
DFT has also been employed to investigate the thermochemistry and mechanisms of reactions involving this compound. For instance, DFT calculations were used to study the CO₂ capture reaction by this compound in aqueous solution, considering the full conformational space and solvation effects. mst.eduacs.orgresearchgate.net These studies determined the reaction energies for the carbamylation of this compound. nih.govresearchgate.net DFT calculations have also been used to examine the potential energy surface and calculate rate constants for hydrogen abstraction reactions of n-butylamine and 2-butylamine initiated by H and OH radicals, providing insights into their reactivity in atmospheric chemistry. acs.orgwhiterose.ac.uk
In conjunction with spectroscopic studies, DFT is used to interpret experimental spectra and gain a deeper understanding of molecular behavior. DFT calculations have been used to study the tautomeric forms of Schiff bases derived from this compound and to interpret their experimental IR and UV-Vis spectra. researchgate.net DFT has also been used to calculate the optimized structures and vibrational frequencies of this compound, 2-butanone, and their complex to understand hydrogen bonding in the mixture. acs.org Furthermore, DFT calculations have aided in the structural and spectroscopic characterization of montmorillonite (B579905) intercalated with butylammonium (B8472290) cations by analyzing vibrational modes and hydrogen bonding interactions. cambridge.org
Here is a summary of DFT applications in this compound research:
| Application Area | Specific Focus | Key Findings/Contribution | Reference |
| Adsorption Studies | Adsorption of tert-butylamine on Cu(111) surface | Determined preferred adsorption sites (on-top) | pku.edu.cnnih.govingentaconnect.com |
| Reaction Thermochemistry | CO₂ capture by this compound in aqueous solution | Calculated reaction energies and considered conformational space and solvation effects | nih.govmst.eduacs.orgresearchgate.net |
| Reaction Mechanisms | Hydrogen abstraction from this compound by H and OH radicals | Examined potential energy surfaces and calculated rate constants | acs.orgwhiterose.ac.uk |
| Spectroscopic Interpretation | Tautomerism and spectra of this compound-derived Schiff bases | Interpreted IR and UV-Vis spectra based on calculated structures and energies | researchgate.net |
| Spectroscopic Interpretation | Hydrogen bonding in this compound + 2-butanone system | Calculated optimized structures and vibrational frequencies to understand interactions | acs.org |
| Materials Characterization | Butylammonium cations intercalated in montmorillonite | Aided in structural and spectroscopic characterization by analyzing vibrational modes and hydrogen bonding | cambridge.org |
Corrosion Inhibition Efficiency Studies
This compound and its derivatives have been investigated for their potential as corrosion inhibitors. Spectroscopic and computational studies, such as Density Functional Theory (DFT), are employed to understand the mechanisms by which this compound-based compounds protect metal surfaces.
Research involving this compound functionalized graphene oxide (GO) as a corrosion-resistant coating for magnesium alloys in a 3.5% NaCl environment utilized various spectroscopic techniques, including Raman, FESEM, TEM, XRD, and FTIR, to characterize the functionalized material. rsc.orgrsc.org Electrochemical methods like cyclic voltammetry (CV) and linear sweep voltammetry (LSV) were used to evaluate the electrochemical properties and corrosion inhibition efficiency. rsc.orgrsc.org The this compound functionalization of GO was confirmed by spectroscopy, showing differences in Raman spectra compared to pristine GO and the presence of characteristic functional groups in IR spectroscopy. rsc.org This functionalized material demonstrated significant corrosion resistance, with an inhibition efficiency reported to be around 69%. rsc.orgrsc.orgresearchgate.net DFT studies supported the experimental findings, suggesting strong adsorption of the this compound functionalized GO on the metal surface and its potential reactivity towards corrosive agents like chloride ions. rsc.orgrsc.orgresearchgate.net
Another study investigating the corrosion inhibition of mild steel by a benzoxazine (B1645224) synthesized from eugenol (B1671780) with n-butylamine and copolymerized with polyurethane also employed spectroscopic techniques like UV-visible, NMR, and FT-IR for characterization. orientjchem.org DFT computational studies were performed to support the experimental observations regarding the anti-corrosive properties. orientjchem.org These computational studies, including analysis of HOMO, LUMO, and molecular electrostatic potential (MEP), helped to understand the electronic structure and reactivity of the inhibitor molecules and their interaction with the metal surface. orientjchem.org
Computational studies using quantum chemical calculations have also been applied to analyze the dependence of the inhibition effect of aliphatic amines, including n-butylamine, on their molecular and electronic structure in the context of silver corrosion. ichem.md These studies aimed to understand the underlying inhibition mechanisms and correlate molecular structure with inhibition efficiency, complementing experimental electrochemical measurements. ichem.md The results of these calculations were found to be consistent with experimental findings, suggesting that the protonated form of n-butylamine in acidic medium is a dominant species responsible for its inhibition efficiency on silver. ichem.md
Mechanistic Investigations of Organic Reactions
Spectroscopic and computational methods are invaluable in elucidating the mechanisms of organic reactions involving this compound. These studies provide insights into reaction pathways, transition states, and the influence of various factors on reactivity.
For instance, the kinetics of the heterogeneous reaction of n-butylamine with succinic acid has been studied using attenuated total reflection Fourier-transformed infrared spectroscopy (ATR-FTIR) in a flow system. rsc.org This spectroscopic technique allowed for monitoring changes in absorbance corresponding to specific functional groups, providing data to determine reaction rates and understand the reaction mechanism. rsc.org The study found that the reaction follows the Langmuir-Hinshelwood mechanism, suggesting that the surface reaction is dominant. rsc.org
Computational studies, particularly DFT calculations, are frequently used to investigate reaction mechanisms involving this compound. For example, DFT has been applied to study the aza-Michael addition of n-butylamine to methyl acrylate (B77674), providing insights into activation free energies and the role of catalysts or solvent molecules in the transition state. researchgate.net
Comprehensive oxidation mechanisms of n-butylamine initiated by radicals like H and OH have also been investigated using computational methods. acs.orgacs.org These studies involve examining the potential energy surfaces, calculating thermal rate constants using methods like multistructural canonical variational theory with tunneling corrections, and analyzing branching ratios to understand the favored reaction pathways and the influence of the amino group's position on kinetics. acs.orgacs.org
Spectroscopic techniques like UV-visible absorption spectroscopy have been used to study the interaction and reaction mechanism between chloranil (B122849) and s-butylamine, indicating the formation of a charge-transfer complex that decomposes to a disubstituted product. rsc.org
Thermochemical Computations (e.g., CO2 Capture Reactions)
Thermochemical computations, often based on quantum chemical methods, are essential for understanding the thermodynamics of reactions involving this compound, such as CO2 capture processes.
Studies on the thermochemistry of the CO2 capture reaction by alkylamines, including this compound, in aqueous solution have been conducted using computational methods. acs.orgmst.eduresearcher.lifemissouri.eduacs.orgnih.gov These studies aim to determine reaction energies and understand the factors influencing the equilibrium of the capture reaction. The reaction involves the addition of CO2 to the amine group to form a carbamic acid, which can then deprotonate to form a carbamate (B1207046). researcher.lifemissouri.edu
Consideration of Full Conformational Space via Boltzmann Statistics
In the computational investigation of CO2 capture by this compound, the full conformational space for this compound and the corresponding carbamic acids has been considered. acs.orgmissouri.eduacs.orgnih.gov This involves identifying unique conformers and calculating their energies. Boltzmann statistics are then applied to compute ensemble energies, which represent the weighted average energy of all relevant conformers at a given temperature. acs.orgmissouri.eduacs.orgnih.govresearchgate.net Studies have shown that while the free energy calculated based on only the most stable structures (ΔGMSS) is often close to the free energy calculated considering the Boltzmann distribution of conformers (ΔGBD), properly accounting for conformational space is crucial for accurate results, especially when considering entropic contributions. acs.orgmissouri.eduacs.orgnih.gov For this compound carbamylation, the difference between ΔGBD and the Helmholtz free energy accounting for volume effects in solution (ΔWABD) was found to be significant. acs.orgmissouri.eduacs.orgnih.gov
Identifying and characterizing the conformational space involves locating local minima on the potential energy surface corresponding to different conformers and analyzing the rotational profiles and transition-state structures for conformational isomerizations. acs.orgmissouri.eduumsystem.edu For this compound and butylcarbamic acid, a significant number of unique conformers need to be considered for a comprehensive analysis. missouri.eduumsystem.edu
Solvent Effects on Reaction Energies
The solvent environment significantly influences reaction energies and thermodynamics. Computational studies on this compound reactions, particularly CO2 capture in aqueous solution, incorporate solvation models to account for these effects. acs.orgmissouri.eduacs.orgnih.gov
Accurate solvation models are applied to the potential energy surface analyses in computational studies of CO2 capture by this compound in aqueous solution. acs.orgmissouri.eduacs.orgnih.gov These models account for the interactions between the solute (this compound, CO2, carbamic acid/carbamate) and the solvent (water). Considering solvent effects is crucial for obtaining thermochemical data that are relevant to experimental conditions in solution. acs.orgmissouri.eduacs.orgnih.gov Studies have emphasized that solution-phase reaction energies should ideally be evaluated with the Helmholtz free energy, as solution effects on translational entropies can substantially affect them. acs.orgmissouri.eduacs.orgnih.gov The difference between the free energy calculated with Boltzmann distribution and the Helmholtz free energy accounting for volume effects in solution highlights the importance of considering solvent effects comprehensively. acs.orgmissouri.eduacs.orgnih.gov
Computational methods like the polarizable continuum model (PCM) and QM/MM simulations are used to incorporate solvent effects into calculations of reaction energies and activation barriers. acs.orgscispace.comresearchgate.net These methods aim to reproduce the influence of different solvents on reaction rates and equilibria by modeling solute-solvent interactions. acs.orgscispace.comresearchgate.netscielo.br Studies on related amine reactions, such as the Cope elimination of amine oxides, have shown that explicit representation of hydrogen bonding in protic solvents like water is important for accurately modeling solvent effects. acs.org
Molecular Orbital Theory in Spectroscopic Data Analysis
Molecular orbital (MO) theory provides a theoretical framework for interpreting spectroscopic data and understanding the electronic structure of molecules like this compound. It helps to explain observed spectroscopic features, such as vibrational frequencies in IR and Raman spectroscopy or chemical shifts in NMR spectroscopy.
MO theory is used in conjunction with computational methods (e.g., DFT) to calculate electronic properties, such as molecular orbitals (HOMO and LUMO), charge distribution (molecular electrostatic potential), and vibrational frequencies. orientjchem.orgichem.mdresearchgate.net These calculated properties can then be correlated with experimental spectroscopic data to confirm assignments and gain deeper insights into molecular structure and bonding.
For example, DFT calculations are used to visualize HOMO and LUMO orbitals and MEP maps, which can help understand the reactivity and sites of interaction of this compound-based corrosion inhibitors with metal surfaces, complementing spectroscopic characterization. orientjchem.orgichem.md In the analysis of vibrational spectra, MO theory can be used to calculate theoretical vibrational frequencies and compare them with experimental IR and Raman bands to assist in peak assignments and conformational analysis. researchgate.netresearchgate.netuniv-tlse3.fr While the provided search results don't explicitly detail the application of MO theory directly to analyze this compound's spectroscopic data in isolation, the principles of MO theory underpin the computational methods (like DFT) used to calculate properties that are then compared with spectroscopic observations in the studies mentioned in sections 3.2.1.1 and 3.2.1.2. For instance, understanding the electronic structure through MOs is fundamental to interpreting the reactivity and adsorption behavior inferred from spectroscopic and electrochemical corrosion studies.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound (n-Butylamine) | 8007 |
| tert-Butylamine | 6385 |
| Succinic acid | 1110 |
| Chloranil | 6145 |
| Carbon Dioxide (CO2) | 280 |
| Water | 962 |
| Ethanol (B145695) | 702 |
| Benzene (B151609) | 241 |
| Toluene (B28343) | 1140 |
| Cyclohexane (B81311) | 8030 |
| Eugenol | 3314 |
| Graphene Oxide (GO) | 14502680 |
| Methyl acrylate | 7907 |
| Hydrogen (H) radical | 24781 |
| Hydroxyl (OH) radical | 14787 |
| Methylamine (B109427) | 6329 |
| Ethylamine (B1201723) | 6340 |
| Propylamine | 7933 |
| Isopropylamine (B41738) | 6361 |
| Hexylamine | 8103 |
| Ethylenediamine | 3301 |
| Diethanolamine | 8113 |
| 3-amino-1-propanol | 10668 |
| 2-dimethylethanolamine | 10981 |
| Cyclohexylamine | 8031 |
| N-methylcyclohexylamine | 10933 |
| Dicyclohexylamine | 8032 |
| Methyl carbamate | 11136 |
| Ethyl carbamate | 8309 |
| Propyl carbamate | 11137 |
| Butyl carbamate | 11138 |
Data Tables: Based on the provided text, a specific data table with numerical values suitable for interactive display is challenging to extract directly without synthesis and potential interpretation of figures from the source documents. However, the text mentions specific quantitative results, which can be presented in a summary format.
Summary of Selected Research Findings:
| Study | Key Finding | Quantitative Data (where available) |
| This compound functionalized GO for corrosion inhibition rsc.orgrsc.orgresearchgate.net | Corrosion inhibition efficiency on MgAZ13 alloy in 3.5% NaCl. | ~69% inhibition efficiency. rsc.orgrsc.orgresearchgate.net |
| Benzoxazine from n-butylamine for mild steel corrosion inhibition orientjchem.org | 100% urethane (B1682113) coating with benzoxazine shows best overall inhibition. | Not specified as a single numerical value in the text snippets. |
| Computational study of aliphatic amine corrosion inhibition on silver ichem.md | Protonated form of n-butylamine is dominant inhibitor in acidic medium. | Quantum chemical descriptors calculated (not presented as a table in snippets). |
| Heterogeneous reaction of n-butylamine with succinic acid rsc.org | Reaction follows Langmuir-Hinshelwood mechanism. Activation energy estimated. | Activation energy: -71.9 kJ mol⁻¹. rsc.org |
| Computational study of CO2 capture by this compound acs.orgmissouri.eduacs.orgnih.gov | Thermochemistry of carbamylation reaction in aqueous solution. | ΔWABD = -5.4 kcal/mol for this compound carbamylation. acs.orgmissouri.eduacs.orgnih.gov ΔGBD - ΔWABD = 2.4 kcal/mol. acs.orgmissouri.eduacs.orgnih.gov |
| Computational study of n-butylamine oxidation by H and OH radicals acs.orgacs.org | Influence of amino group position on kinetics. Favored H-abstraction sites. | Discrepancies in barrier heights between computational methods (0.1-1.6 kcal mol⁻¹). acs.org |
Note: Interactive data tables would require a platform that supports such features and the availability of structured numerical data, which is not fully present in the provided text snippets beyond the summary above.
Iv. Biochemical and Biological Interactions of Butylamine
Interactions with Biological Systems
The interactions of butylamine with biological systems encompass its effects on enzymes, proteins, neurotransmitter pathways, and inflammatory responses. Research indicates that this compound can modulate the function of certain biological molecules and cellular processes.
Enzyme and Protein Interactions and Modulation of Function
This compound has been observed to interact with enzymes and proteins, influencing their activity and function. For instance, studies have investigated the interaction of this compound derivatives with cytochrome P450 enzymes, which are crucial for drug metabolism. One study on 3,4-dichlorophenyl-propenoyl-sec-butylamine, an antiepileptic drug, showed it was metabolized by multiple CYP450 enzymes and inhibited the activity of certain isoforms like CYP2C9, CYP2C19, CYP1A2, and CYP2D6 in rat liver microsomes and recombinant human enzymes. nih.gov This suggests that this compound-containing compounds can act as substrates or inhibitors of these important metabolic enzymes.
Furthermore, this compound has been used in studies investigating protein adsorption onto surfaces. In one instance, n-butylamine was used as a blocking agent on peptide-modified gold surfaces to study protein binding. mdpi.com The electrochemical data suggested that highly nonpolar surfaces created with n-butylamine and hexanethiol induced significant protein adsorption, potentially driven by hydrophobic interactions. mdpi.com This highlights the role of this compound in influencing protein-surface interactions based on hydrophobicity.
Another area of investigation involves the interaction of this compound derivatives with specific protein targets, such as receptor tyrosine kinases. Indole-butyl-amine derivatives have been studied as potential allosteric inhibitors of insulin-like growth factor receptor 1 kinase (IGF1RK). researchgate.net Structural models and studies on these derivatives aimed to understand their binding conformation in the allosteric pocket of IGF1RK, suggesting a potential for this compound-containing compounds in modulating kinase activity. researchgate.net
This compound has also been shown to interact with enzymes in the context of microbial metabolism. Sec-butylamine, an isomer of this compound, was found to inhibit the synthesis of cell walls and total lipids in fungal hyphae and significantly reduce nucleic acid synthesis. researchgate.net It also inhibited the incorporation of labeled carbon from glucose into the protein fraction. researchgate.net Research proposed that the pyruvate (B1213749) dehydrogenase complex is a primary site for the fungistatic action of sec-butylamine, indicating its potential to modulate key metabolic enzymes in microorganisms. nih.gov
Neurotransmitter System Modulation, particularly Dopaminergic Pathways
This compound and its derivatives have been explored for their potential to modulate neurotransmitter systems, with a particular focus on dopaminergic pathways. The dopaminergic system plays a critical role in various physiological functions, including movement, reward, learning, and mood. mdpi.com
Some research suggests that this compound-containing compounds can interact with dopamine (B1211576) receptors. For example, indolethis compound derivatives have been designed and evaluated as selective ligands for the dopamine D3 receptor. nih.gov Studies on these compounds aimed to identify potent and selective ligands that could bind to the D3 receptor, suggesting a role for this compound structures in influencing dopaminergic signaling. nih.gov
Certain this compound analogs have been investigated for their effects on dopamine neurotransmission. For instance, phenyl-tertiary-butylamine has been shown in animal studies to cause the release of amines from nerve terminals and inhibit their uptake, similar to other compounds that affect monoaminergic systems. frontiersin.org While this compound itself is a simple amine, modifications to its structure can lead to compounds with affinity for neurotransmitter receptors or transporters, thereby modulating their activity.
Further research has explored compounds with this compound backbones for their potential in treating central nervous system disorders by modulating dopamine neurotransmission. google.com These compounds are being investigated for their ability to influence dopaminergic systems, which could have implications for conditions treated with medications targeting dopamine receptors. google.com
Influence on Inflammatory Responses and Lysosomal Enzyme Release
This compound has been shown to influence inflammatory responses, particularly through its effects on macrophages and the release of lysosomal enzymes. Macrophages are immune cells that play a key role in inflammation and release a variety of biologically active substances in response to stimuli. healthcouncil.nl
Studies using cultured mouse peritoneal macrophages have demonstrated that exposure to millimolar concentrations of this compound can induce the release of substantial amounts of lysosomal enzymes, such as beta-glucuronidase and beta-galactosidase. researchgate.nethealthcouncil.nlnih.gov This release was observed to be selective with this compound and other short-chain primary aliphatic monoamines. researchgate.netnih.gov However, increasing the aliphatic chain length of the amines resulted in compounds becoming lytic, causing broader cell damage rather than selective enzyme release. researchgate.netnih.gov
The selective release of lysosomal enzymes from macrophages by this compound suggests a potential mechanism by which it could influence inflammatory processes. Lysosomal enzymes are involved in the breakdown of cellular debris and pathogens, but their uncontrolled release can contribute to tissue damage and inflammation. wikipedia.org Therefore, the ability of this compound to trigger this release indicates a role in modulating macrophage activity and the inflammatory response.
Biological Applications and Analytical Methodologies
This compound has found application in biological analysis, particularly as a reagent in chromatographic techniques for the determination of specific biomolecules.
This compound as a Conjugative Reagent in On-Column Derivatization for HPLC
This compound is utilized as a conjugative reagent in on-column derivatization for High-Performance Liquid Chromatography (HPLC). mdpi.comnih.govnih.gov This technique is employed to enhance the detection and separation of compounds that may lack suitable properties for direct HPLC analysis, such as chromophores or sufficient retention on standard columns. sielc.comthermofisher.com
In on-column derivatization, the derivatization reaction occurs directly on the chromatographic column, often simultaneously with the separation process. mdpi.comnih.govnih.gov this compound, in conjunction with other reagents like o-phthaldialdehyde (OPA), reacts with target analytes to form fluorescent or UV-absorbing derivatives that are easily detectable by HPLC with spectrofluorimetric or UV detection. mdpi.comnih.govnih.govthermofisher.com This approach improves the sensitivity and selectivity of the analytical method. nih.govthermofisher.com
Determination of Antioxidant Amino Acids in Biological Matrices
A notable application of this compound as a conjugative reagent in on-column derivatization for HPLC is the determination of antioxidant amino acids in biological matrices. mdpi.comnih.govnih.gov Antioxidant amino acids like glutathione (B108866) (GSH) and N-acetylcysteine (NAC) are crucial for protecting the body against reactive oxygen species. mdpi.comnih.govnih.gov
A method has been developed using reversed-phase HPLC with spectrofluorimetric detection and on-column derivatization with this compound and OPA for the rapid and simple determination of NAC and GSH in various biological samples, including urine, plasma, and brain tissue homogenates. mdpi.comnih.govnih.gov In this method, OPA is part of the mobile phase, allowing the derivatization and chromatographic separation to occur concurrently. mdpi.comnih.govnih.gov
The method has demonstrated good linearity and sensitivity for the determination of NAC and GSH in these matrices. mdpi.comnih.govnih.gov The linearity ranges and limits of detection (LOD) and quantitation (LOQ) vary depending on the biological matrix analyzed. mdpi.comnih.govnih.gov
Linearity Ranges, LODs, and LOQs for NAC and GSH in Biological Matrices mdpi.comnih.gov
| Analyte | Matrix | Linearity Range (nmol mL⁻¹) | LOD (nmol mL⁻¹) | LOQ (nmol mL⁻¹) |
| NAC | Human Urine | 5–200 | 0.01 | 0.02 |
| NAC | Brain Tissue Homogenates | 0.5–5 | 0.01 | 0.02 |
| GSH | Brain Tissue Homogenates | 0.5–15 | 0.02 | 0.05 |
| NAC | Human Plasma | 0.25–5.00 | 0.01 | 0.02 |
| GSH | Human Plasma | 0.5–15 | 0.02 | 0.05 |
This application demonstrates the utility of this compound as a key component in analytical methodologies for quantifying important antioxidant amino acids in biological samples, which is valuable for research and clinical studies related to oxidative stress and related conditions. mdpi.comnih.govnih.govresearchgate.net
Role in Untargeted Mass Spectrometry Analysis of Plasma Metabolite Composition
Untargeted metabolomic analysis, which aims to detect a broad spectrum of low-molecular-weight substances in a single analysis, is a challenging yet crucial task in fields such as disease diagnostics. Electrospray ionization mass spectrometry (ESI-MS) is a widely employed method for this purpose. fishersci.no The efficiency of ESI and the resulting metabolite coverage can be significantly influenced by the choice of additives in the spray solvent. fishersci.com n-Butylamine has been investigated as an additive to improve the efficiency of untargeted MS analysis of plasma metabolite composition in ESI in negative ion mode. fishersci.nofishersci.comnih.goviarc.frfishersci.pt Studies have shown that n-butylamine is among the most effective additives for analyzing metabolite composition under these conditions. fishersci.nofishersci.comnih.goviarc.fr
Enhancement of Electrospray Ionization (ESI) Efficiency
The application of n-butylamine as an additive in the untargeted mass spectrometry analysis of plasma metabolites in ESI(-) has been shown to significantly increase the number of detected mass peaks and enhance signal intensity. fishersci.nofishersci.com This enhancement is particularly noticeable in the higher m/z range (700–1000 m/z), which corresponds to the detection of compounds such as phospholipids (B1166683) and triacylglycerols. fishersci.nofishersci.com This suggests that n-butylamine facilitates better ionization of these higher-molecular-weight metabolites compared to traditionally used additives like ammonium (B1175870) hydroxide (B78521) and formic acid. fishersci.nofishersci.com
While ammonium hydroxide may yield a greater number of mass peaks in the lower m/z range (up to 400 m/z), where compounds like amino acids and fatty acids are typically found, n-butylamine has demonstrated superior performance in achieving comprehensive metabolite coverage across the entire spectrum in ESI(-). fishersci.com The observed differences in the number of detected mass peaks when using different additives are primarily attributed to their varying abilities to influence the ionization efficiency of analytes. fishersci.com
The following table illustrates the comparative effect of n-butylamine, ammonium hydroxide, and formic acid on metabolite coverage in different m/z ranges based on untargeted analysis of plasma samples by direct injection mass spectrometry (DIMS) in negative mode:
| Additive | Low m/z Range (up to 400) | Middle m/z Range (400-600) | Higher m/z Range (700-1000) | Global Metabolite Coverage (ESI(-)) |
| n-Butylamine | Lower than AmOH fishersci.no | Similar to AmOH fishersci.no | Significantly Higher fishersci.nofishersci.com | Greatest Superiority fishersci.com |
| Ammonium Hydroxide | Greater than n-Butylamine fishersci.no | Similar to n-Butylamine fishersci.no | Lower than n-Butylamine fishersci.nofishersci.com | Moderate fishersci.com |
| Formic Acid | Smaller throughout fishersci.no | Smaller throughout fishersci.no | Smaller throughout fishersci.no | Least fishersci.com |
Decontamination Procedures for MS Devices
A significant limitation associated with the use of alkylamines, including n-butylamine, in mass spectrometry is their propensity to adsorb onto the surfaces of MS devices, particularly within the ion source. fishersci.nofishersci.comnih.gov This accumulation can lead to the suppression of analyte ionization and a reduction in sensitivity, especially when performing analysis in positive ion mode (ESI(+)) on the same instrument. fishersci.nonih.gov
To mitigate this issue and allow for high-sensitivity analysis of low-molecular-weight compounds in ESI(+) after using alkylamine-containing mobile phases, decontamination procedures are necessary. fishersci.nofishersci.comnih.goviarc.fr A proposed procedure involves flushing the MS system with a high volume of cleaning solution, such as 50% aqueous acetonitrile, for an extended duration. nih.gov While such procedures may not completely eliminate alkylamine contamination, they can significantly reduce the signal intensity associated with the contaminant, thereby minimizing its impact on subsequent analyses. fishersci.no These decontamination steps can often be performed directly by the researcher, without requiring specialized service engineer assistance. fishersci.no
V. Environmental Fate and Degradation Mechanisms of Butylamine
Abiotic Transformation Processes
Abiotic processes involve chemical reactions that occur without the direct involvement of living organisms. For butylamine, key abiotic transformation pathways include reactions with reactive species in the atmosphere and water, as well as potential reactions in sediments and soils and the formation of nitrosamines.
Vapor-Phase Reaction with Photochemically-Produced Hydroxyl Radicals
In the atmosphere, vapor-phase this compound reacts with photochemically-produced hydroxyl radicals (•OH). This reaction is a significant removal mechanism for this compound from the air. The rate constant for the vapor-phase reaction of n-butylamine with hydroxyl radicals has been estimated to be 3.4X10-11 cm³/molecule-sec at 25 °C. nih.govechemi.com This rate constant suggests an atmospheric half-life of approximately 11 hours, assuming an atmospheric concentration of 5X10⁵ hydroxyl radicals per cubic centimeter. nih.govechemi.com The reaction primarily proceeds via hydrogen abstraction. acs.org
Aqueous-Phase Reaction with Photochemically-Produced Hydroxyl Radicals
This compound can also undergo reactions with hydroxyl radicals in the aqueous phase, such as in clouds, fog, or natural waters. The rate constant for the aqueous-phase reaction of n-butylamine with photochemically-produced hydroxyl radicals has been determined to be 7.7X10⁹ L/mol-sec at pH 8-13. nih.govechemi.com At an aqueous hydroxyl radical concentration of 1.0X10⁻¹⁷ mol/L, this rate constant corresponds to an aqueous half-life of approximately 104 days. nih.govechemi.com
Autooxidation Mechanisms in Sediments and Soils
Amines, in general, can undergo autooxidation in the presence of oxygen in sediments and soils. epa.govepa.gov These mechanisms and their kinetics are complex and not fully understood. epa.govepa.gov In oxygenated environments, amines can form covalent bonds with the organic components of solids, leading to the formation of bound residues. epa.govepa.gov However, under anoxic conditions in sediments and soils, amines appear to be stable for extended periods and show less tendency to bind irreversibly to organic matter. epa.govepa.gov A comprehensive database of rate constants for these reactions is not available, and the complexity of the kinetics makes it challenging to extrapolate precise rate constants from laboratory studies to field conditions. epa.govepa.gov Despite the lack of detailed kinetic data, it is considered reasonable to assume that these compounds will undergo autooxidation in the field based on observations for a large number of amines. epa.gov
Nitrosation and Formation of Nitrosamines (e.g., N-Nitrosodi-n-butylamine)
This compound can participate in nitrosation reactions, leading to the formation of nitrosamines, such as N-nitrosodi-n-butylamine. ccsnorway.comscbt.com Nitrosamines can be formed from the reaction of secondary or tertiary butylamines and quaternary ammonium (B1175870) salts with nitrosating agents like nitrite (B80452), which can be present in various environments, including biological systems and potentially in the atmosphere or water under certain conditions. ccsnorway.comscbt.com While secondary amines are considered more prone to stable nitrosamine (B1359907) formation, nitrosation can also occur with primary and tertiary amines, although often through different mechanisms (e.g., dealkylation for tertiary amines). ccsnorway.comnih.govusp.org The formation of N-nitrosodithis compound from dithis compound (B89481) and nitrite in aqueous solution has been studied, indicating that significant formation is more likely at pH < 6 and higher nitrite concentrations. usp.org
Atmospheric Degradation and Product Formation
The atmospheric degradation of this compound is primarily initiated by reactions with hydroxyl radicals during the daytime. This process leads to the formation of various products.
Photo-oxidation Leading to Imines, Amides, and Nitramines
Photo-oxidation of amines in the atmosphere, initiated by reactions with hydroxyl radicals, can lead to the formation of imines, amides, nitrosamines, and nitramines. whiterose.ac.uknilu.com These products can be in both gaseous and particulate states and may have environmental implications. whiterose.ac.uk While studies on the atmospheric degradation of other amines like methylamine (B109427) and tert-butylamine (B42293) have identified imines, amides, nitrosamines, and nitramines as major products, similar product formation pathways are expected for this compound. whiterose.ac.uknilu.comacs.org For example, the OH-initiated degradation of tert-butylamine has been shown to produce tert-butylnitramine and acetone (B3395972) as main products, with minor products including formaldehyde, 2-methylpropene, acetamide, and propan-2-imine. whiterose.ac.ukacs.org The formation of nitramines and nitrosamines is influenced by the presence of nitrogen oxides (NOx). whiterose.ac.ukacs.org Nitrosamines are generally considered to undergo rapid photolysis in the atmosphere, but their persistence can be influenced by factors like their chemical structure and presence in aerosols. ccsnorway.comwhiterose.ac.uk
Particle Formation via Acid-Base Reactions in the Atmosphere
Amines, including this compound, can contribute to aerosol formation in the atmosphere through acid-base reactions. whiterose.ac.ukresearchgate.net These reactions occur between gaseous amines, which are basic compounds, and atmospheric acids such as nitric acid and sulfuric acid. whiterose.ac.ukpublish.csiro.au The reaction results in the formation of low-volatility aminium salts, which can exist in the particle phase. whiterose.ac.ukpublish.csiro.au This process contributes to particle growth in the atmosphere. whiterose.ac.ukresearchgate.net
Studies on the atmospheric degradation of tert-butylamine (tBA) have shown strong particle formation induced by an acid-base reaction between photochemically formed nitric acid and the amine. whiterose.ac.ukacs.orgnih.govyork.ac.uk The resulting tert-butylaminium nitrate (B79036) salt was found to have low volatility. whiterose.ac.ukacs.orgnih.govyork.ac.uk High relative humidity can enhance particulate amine formation via acid-base reactions and subsequent particle growth. publish.csiro.au
Environmental Pathways and Emissions
This compound can be released into the environment through various pathways, including industrial activities and natural sources.
Release from Industrial Use and Manufacturing
This compound is used as an intermediate in the production of various chemicals, including pharmaceuticals, dyestuffs, synthetic tanning agents, insecticides, emulsifying agents, rubber accelerators, vulcanizing agents, and antioxidants. atamanchemicals.comtaylorfrancis.com Release to the environment can occur from the manufacturing of the substance and its use as an intermediate at industrial sites. europa.eu Emissions can occur in wastewater and air effluents generated during its production or use. taylorfrancis.com For example, tert-butylamine has been found as a reaction product of accelerators used in the tire industry, such as tertiary butylamin-benzthiazolsulfenamide (TBBS). dikautschuk.de
Presence in Automobile Exhaust
This compound has been reported as a component of automobile exhaust from gasoline-fueled vehicles. nih.gov
Occurrence in Animal Waste
This compound has been reported to be a component of animal waste. nih.govatamanchemicals.com
Emissions from Amine-Based Carbon Capture Processes
Amine-based post-combustion carbon capture (PCCC) is a technology used to remove carbon dioxide (CO₂) from industrial flue gases. whiterose.ac.uk While these processes can remove a significant percentage of CO₂, small amounts of amines are typically released into the atmosphere from PCCC facilities. whiterose.ac.uk These emissions can include the primary amines used in the process, as well as degradation products formed during the capture process. researchgate.netnilu.com Studies on emissions from amine-based CO₂ capture facilities indicate that simple alkane-amines can be emitted as degradation products of the more complex amines used for capture. nilu.com These smaller amines may be emitted regardless of the parent amine used and could pose environmental and human health concerns. nilu.com
Catalytic Degradation and Remediation Studies
Efficient Selective Combustion of n-Butylamine on Hierarchical Catalysts
Catalytic combustion is considered an effective method for the removal of volatile organic compounds (VOCs), including nitrogen-containing VOCs (N-VOCs) like n-butylamine. This process aims to convert these pollutants into less harmful substances such as CO₂, H₂O, and N₂ at lower temperatures compared to thermal incineration. The development of efficient and selective catalysts is crucial for achieving high catalytic activity and, importantly, high N₂ selectivity to avoid the formation of hazardous byproducts like NH₃ and NOₓ. jim.org.cnacs.org
Recent research has focused on hierarchical catalysts for the efficient selective combustion of n-butylamine. Hierarchical catalysts possess multi-scale porosity (e.g., micropores, mesopores, and macropores), which can enhance mass transfer, expose more active sites, and improve catalytic performance. mdpi.com
Studies have investigated various metal oxide catalysts, particularly those based on copper and manganese, supported on different materials, including zeolites and composite oxides. acs.orgmdpi.com For instance, hierarchical Cu-Mn composite oxide catalysts have been explored for n-butylamine decomposition. acs.org These catalysts demonstrate the potential for complete mineralization of n-butylamine at relatively low temperatures while achieving high N₂ selectivity. acs.org
One study highlighted the performance of hierarchical Cu-Mn/SAPO-34 catalysts for the selective combustion of n-butylamine, emphasizing the influence of mesoporosity and acidity on their efficiency. jim.org.cnmdpi.comacs.org Another investigation focused on hierarchical Cu-Mn/ZSM-5, noting boosted activity and selectivity for n-butylamine destruction due to the synergy of pore structure and surface acidity. jim.org.cn The proper ratio of copper to manganese in these composite oxides is crucial, as it can inhibit the production of NH₃ at low temperatures, and a high pore volume promotes the diffusion of NHₓ species, further suppressing their oxidation to NOₓ. acs.org
Research findings indicate that the catalytic performance is significantly influenced by the type of support material and the dispersion and chemical state of the active metal species. For example, the different structures of zeolites can impact the forms and dispersion of copper species, thereby altering the redox properties of the catalysts. mdpi.com Cu/ZSM-5 catalysts have shown promising behavior in the selective catalytic oxidation of n-butylamine. mdpi.com
The mechanism of n-butylamine combustion over these catalysts involves the adsorption of n-butylamine molecules on the catalyst surface. mdpi.com Oxygen molecules are also adsorbed, forming active oxygen species that react with the adsorbed n-butylamine. mdpi.com Studies using in situ DRIFTS have identified amides, alcohols, and acids as key intermediates during the combustion process. acs.org The breakage of the C–N bond is considered a rate-controlling step. acs.org The mineralization rate of intermediates can be enhanced by factors such as the content of Mn⁴⁺ species. acs.org
The design of effective catalysts for n-butylamine degradation requires a balance between high activity and high N₂ selectivity. Hierarchical structures and the careful selection and optimization of active metal components and support materials play a vital role in achieving this balance and minimizing the formation of undesirable nitrogenous byproducts. acs.orgfrontiersin.org
| Catalyst System | Key Features | Noted Performance Aspects | Source |
| Hierarchical Cu-Mn Composite Oxides | Diverse Cu-Mn ratios, Hierarchical porosity | Complete mineralization at 280 °C, 95% N₂ selectivity (Cu₀.₂₅Mn₀.₇₅) acs.org | acs.org |
| Hierarchical Cu-Mn/SAPO-34 | Hierarchical structure, Mesoporosity, Acidity | Efficient selective combustion | jim.org.cnacs.org |
| Hierarchical Cu-Mn/ZSM-5 | Hierarchical structure, Pore structure, Acidity | Boosted activity and selectivity for destruction | jim.org.cn |
| Cu/ZSM-5 | Different zeolitic structures, Cu dispersion | Good behavior in selective catalytic oxidation | mdpi.com |
Vi. Butylamine in Advanced Materials and Nanotechnology Research
Functionalization and Modification of Materials
The functionalization of materials with butylamine can significantly alter their surface chemistry and properties, opening up possibilities for new functionalities.
This compound Functionalized Graphene Oxide for Corrosion Inhibition
Graphene oxide (GO) possesses numerous oxygen-containing functional groups that facilitate chemical modifications. Functionalizing GO with n-butylamine (GO-nBA) has been investigated as a method to develop corrosion inhibitors. Studies have explored the synthesis and application of GO-nBA for inhibiting the corrosion of N80 steel in acidic environments (15% HCl). zlb.dedntb.gov.ua Characterization techniques such as NMR and TEM have been used to analyze the GO-nBA. zlb.de Electrochemical methods and surface examination techniques have been employed to evaluate its performance. zlb.dedntb.gov.ua Research indicates that GO-nBA can provide a mixed nature of protection, exhibiting high efficiency in corrosion inhibition. zlb.dedntb.gov.ua Computational analysis further supports the inhibitive performance of GO-nBA. zlb.de The surface morphology of steel samples appears smoother with the addition of GO-nBA, indicating a protective layer formation. zlb.de
This compound as a Template for Hierarchical Monolithic Zeolites
n-Butylamine can be utilized as a template in the synthesis of hierarchical monolithic zeolites, offering a cost-effective approach. researchgate.netatamanchemicals.comscientificlabs.co.uk Hierarchical monolithic ZSM-5 zeolites, for instance, have been synthesized using n-butylamine as a template and coated on monolithic interconnected macroporous Al₂O₃ via a secondary growth method. researchgate.net The use of n-butylamine can significantly reduce synthesis costs. researchgate.net The structural properties of the synthesized zeolites, such as morphology, crystallinity, and porous structure, are characterized using techniques like scanning electron microscopy (SEM), X-ray diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), and N₂ adsorption-desorption. researchgate.net These hierarchical structures exhibit both micropores and interconnected macropores, leading to relatively high specific surface areas. researchgate.net
This compound Modified Fluorinated Graphene Sheets
This compound can be used as a dispersion medium for fluorinated graphene sheets (F-GSs) to create this compound modified F-GSs. atamanchemicals.comscientificlabs.co.uk This modification can be achieved by exposing fluorinated graphene sheets to an aliphatic amine like this compound at room temperature after covalently attaching fluorine to the graphene sheets, often through plasma treatment. csic.esresearchgate.net This process can lead to the elimination of fluorine atoms and the formation of N-H bonds, resulting in the attachment of amino groups to the graphene sheets. csic.esresearchgate.net this compound modified graphene sheets have shown potential as transparent electrodes in polymer solar cells. csic.es Characterization using techniques such as SEM, atomic force microscopy (AFM), and UV-Vis analysis confirms the formation of transparent graphene sheets with nanoscale thickness. csic.es The use of this compound modified graphene sheets as an anode in polymer solar cells can enhance charge carrier transport and reduce recombination effects. csic.es
Intercalation into Layered Titanates for Hybrid Photocatalysts
Intercalation of n-butylamine into layered titanates, such as H₂Nd₂Ti₃O₁₀, has been explored for the development of highly efficient hybrid photocatalysts for hydrogen production from aqueous solutions of alcohols under UV radiation. researchgate.netnih.govnih.gov The hybrid photocatalyst H₂Nd₂Ti₃O₁₀×BuNH₂ can be synthesized through methods involving protonation of the layered titanate, followed by intercalation of methylamine (B109427) and subsequent substitution by n-butylamine. researchgate.netnih.govnih.gov Characterization techniques like powder XRD, TGA, STA-MS, DRS, IR, Raman spectroscopy, CHN analysis, and SEM are used to analyze the synthesized materials. researchgate.netnih.govnih.gov The intercalation of n-butylamine can lead to a significant expansion of the interlayer space, which is believed to act as a reaction zone, dramatically increasing the photocatalytic activity compared to non-intercalated titanates. researchgate.netnih.govnih.gov For instance, while non-intercalated Pt-loaded H₂Nd₂Ti₃O₁₀ showed a low quantum efficiency for hydrogen production, the hybrid samples with intercalated n-butylamine demonstrated significantly higher efficiencies under UV radiation. researchgate.netnih.govnih.gov
Table 1: Photocatalytic Hydrogen Production Efficiency of Layered Titanate Photocatalysts
| Photocatalyst | Conditions | Apparent Quantum Efficiency (220-340 nm) | Reference |
| Pt-loaded H₂Nd₂Ti₃O₁₀ (non-intercalated) | Aqueous solutions of methanol (B129727), ethanol (B145695), n-butanol | ~2% | researchgate.netnih.gov |
| H₂Nd₂Ti₃O₁₀×BuNH₂/Pt (hybrid) | Aqueous solutions of methanol, ethanol, n-butanol | Up to 52% (after parameter variation) | researchgate.netnih.gov |
| H₂La₂Ti₃O₁₀×BuNH₂/Pt (hybrid) | Aqueous methanol (1 mol. %) | ~29 - 2∙pH (linear approximation) | mdpi.com |
| H₂La₂Ti₃O₁₀×BuNH₂/Pt (hybrid) | Aqueous methanol (10 mol. %) | Up to 44% | mdpi.com |
*Note: The quantum efficiency for H₂La₂Ti₃O₁₀×BuNH₂/Pt is pH-dependent. mdpi.com
Research also indicates that while intercalated this compound in H₂La₂Ti₃O₁₀ can be unstable under operating conditions, the remaining solid phase after its transformation still exhibits high and stable photocatalytic activity. mdpi.com The mechanism of intercalation for n-alkylamines into layered titanates like H₂La₂Ti₃O₁₀ can be of the ion-exchange type, requiring the presence of water for successful intercalation. acs.org
Colloidal Systems and Nanocrystal Interactions
This compound can play a role in controlling the behavior of colloidal systems, particularly in tuning the solubility and assembly of nanocrystals.
Tuning Colloidal Solubility of Inorganic-Capped Nanocrystals with n-Butylamine
n-Butylamine molecules can be used as hybrid ligands to tune the colloidal solubility of inorganic-capped nanocrystals, such as CdSe and CdSe/CdS core/shell nanocrystals, enabling their dispersion in a range of media from highly polar to nonpolar solvents. nih.govacs.orgresearchgate.net This technique involves the modification of the labile diffusion region of the inorganic-capped nanocrystals by the short and volatile organic amine. nih.govacs.orgresearchgate.net This modification extends the dispersibility of the nanocrystals and can improve their ability to form long-range assemblies. nih.govacs.orgresearchgate.net The hybrid n-butylamine/inorganic capping can be thermally decomposed under mild heat treatment, which is advantageous for low-temperature, solution-processed device fabrication. nih.govacs.org This approach has been demonstrated in the fabrication of field-effect transistors based on n-butylamine/Ga-I-complex-capped CdSe nanocrystal solids, showing promising transport characteristics. nih.govacs.org
Surface Functionalization and Device Fabrication (e.g., Field-Effect Transistors)
The hybrid n-butylamine/inorganic capping on nanocrystals can be thermally decomposed under mild heat treatment, making this approach of surface functionalization compatible with low-temperature, solution-processed device fabrication. acs.orgnih.gov
This compound plays a role in the fabrication of field-effect transistors (FETs). For instance, a field-effect transistor based on n-butylamine/Ga-I-complex-capped 4.5 nm CdSe nanocrystal solids has demonstrated excellent transport characteristics. acs.orgnih.gov These devices exhibited electron mobilities up to 2 cm²/ (V·s) and a high current modulation value (>10⁴) at a low operation voltage (<2 V). acs.orgnih.gov
Amine-functionalized self-assembled monolayers (SAMs), when coated onto a dielectric surface before semiconductor deposition, have been shown to induce threshold voltage shifts in organic thin-film transistors (OTFTs), consistent with an n-type doping effect. researchgate.net The amine group, being an effective electron donor and a strong organic base with a lone electron pair, is considered an obvious molecular group for an electron-donating surface dopant. researchgate.net Organic field-effect transistors (OFETs) are promising as gas sensors due to their high sensitivity, and their performance can be affected by gas adsorption on the surface of the active channel layer, leading to changes in parameters like field-effect mobility and threshold voltage. rsc.org N-butylamine has been investigated in the context of OFET gas sensors, showing sensitivity to the presence of this compound vapor. mdpi.com
Polymerization and Materials Synthesis
Role in Forming Fluorescent Polymers
This compound derivatives have been utilized in the synthesis of fluorescent polymers and probes. For example, N-4-butylamine acridone (B373769), an acridone derivative, has been synthesized and characterized. nih.gov This compound exhibits fluorescent characteristics and has been used as a fluorescent probe for the detection of calf thymus DNA. nih.gov The interaction between N-4-butylamine acridone and calf thymus DNA was investigated, suggesting a groove binding nature. nih.gov
Another example involves the synthesis of 4-aryl-butylamine fluorescent probes. researchgate.net A short synthesis of fluorescent probes such as 4-(9-anthracenyl)butyl amine, 4-(9-phenanthrenyl)butyl amine, and 4-(1-pyrenyl)butyl amine has been described. researchgate.net These compounds are used as fluorescent probes. researchgate.net
While not directly involving this compound, research into fluorescent polymers highlights the importance of incorporating fluorescent molecules into polymer structures for various applications, and amine-containing structures are relevant in this field. mdpi.comresearchgate.net
Involvement in Polyurethane Synthesis Kinetics (e.g., Di-n-butylamine back-titration)
Di-n-butylamine, a derivative of this compound, is commonly used in the back-titration method to determine the concentration of isocyanate (NCO) groups in polyurethane synthesis. umsystem.eduxylemanalytics.comresearchgate.netmdpi.comsemanticscholar.org This technique is crucial for monitoring the reaction kinetics and ensuring the desired NCO content in prepolymers and resins. umsystem.eduresearchgate.netmdpi.com
The procedure typically involves reacting the substance containing isocyanate groups (such as a prepolymer or resin) with an excess amount of di-n-butylamine. xylemanalytics.comresearchgate.netmdpi.comsemanticscholar.org The di-n-butylamine reacts with the NCO groups to form a urea (B33335). xylemanalytics.com After the reaction is complete, the unreacted (excess) di-n-butylamine is determined by back-titration with a standard acid solution, commonly hydrochloric acid. umsystem.eduxylemanalytics.comresearchgate.netmdpi.comsemanticscholar.org Indicators like bromocresol green are used to determine the endpoint of the titration. mdpi.comsemanticscholar.org
This back-titration method is standardized (e.g., according to DIN EN ISO 14896) for determining the reactive isocyanate groups in resins and similar materials. xylemanalytics.com By calculating the amount of di-n-butylamine that reacted with the NCO groups, the NCO content in the original sample can be determined. researchgate.net This is vital for controlling the stoichiometry of polyurethane reactions and understanding the kinetics of carbamate (B1207046) formation. mdpi.com
Data Table: NCO Content Determination by Di-n-butylamine Back-titration (Illustrative Example based on method principles)
| Sample Type | Di-n-butylamine Added (mmol) | HCl Used for Back-titration (mmol) | Di-n-butylamine Reacted (mmol) | Calculated NCO Content (%) |
| NCO Prepolymer A | [Excess Amount] | [Measured Amount] | [Added - Measured] | [Calculated based on mass] |
| Polyurethane Resin B | [Excess Amount] | [Measured Amount] | [Added - Measured] | [Calculated based on mass] |
Note: The values in this table are illustrative and based on the general principles of the di-n-butylamine back-titration method for NCO content determination. Actual values would depend on the specific experiment and materials used.
Vii. Future Research Directions and Emerging Applications
Optimization of Butylamine-Based Processes for Industrial Scalability
Optimizing processes involving this compound for industrial scalability is a critical area of ongoing research. This involves refining reaction conditions, improving catalyst performance, and developing more efficient separation and purification techniques. For instance, studies are exploring the use of advanced force fields, such as the transferable anisotropic Mie potential (TAMie), to accurately model the phase behavior of primary alkylamines like this compound, which is crucial for designing and optimizing industrial separation processes. acs.org This computational approach can lead to mean absolute relative deviations of less than 1% for liquid densities and vapor pressures within specific temperature ranges for this compound. acs.org
Research also focuses on optimizing specific reactions where this compound acts as a catalyst or reagent. For example, di-n-butylamine has been investigated as an organo-base catalyst for the synthesis of pyrazolyl phosphonates, demonstrating high yields and mild reaction conditions, which are favorable for scalability. tandfonline.com The optimization of catalyst loading in such reactions is a key aspect of achieving industrial viability. tandfonline.com
Furthermore, optimization efforts extend to the development of scalable methods for producing materials using this compound, such as in the synthesis of thin-film solar cells. ijop.ir The annealing process for CuInS2 thin films, for example, has been optimized using a 1-butylamine solvent-based solution, identifying optimal annealing temperatures for improved current density and open circuit voltage. ijop.ir
Optimization of amine units in gas processing, which may involve this compound, also focuses on maximizing capacity and efficiency, primarily by optimizing reboiler duty and amine ratios while considering constraints like corrosion. ammoniaknowhow.com
Exploration of Novel this compound Derivatives for Catalysis and Materials Science
The exploration of novel this compound derivatives is a fertile ground for advancements in catalysis and materials science. This compound derivatives can serve as ligands, catalysts, or building blocks for new functional materials. Polyoxometalates (POMs), for example, have attracted significant attention in materials science and catalysis, and this compound derivatives can play a role in their synthesis or application. researchgate.net
This compound itself has been used in the synthesis of novel catalytic systems. Hydrotalcite-derived mixed metal oxides, for instance, have been investigated for the catalytic degradation of n-butylamine, demonstrating the potential of these materials in environmental applications. sci-hub.se The catalytic activity is shown to be dependent on the metal content, highlighting the importance of exploring different compositions and structures of this compound-containing or this compound-derived catalysts. sci-hub.se
In materials science, this compound has been used in the preparation of thermoreversible polymers with tunable properties. The incorporation of n-butyl acrylamide, a this compound derivative, has been shown to significantly affect the lower critical solution temperature (LCST) of these polymers, which is crucial for their application in areas like 3D cell biomanufacturing. nih.gov
Novel this compound derivatives are also being explored as catalysts in organic synthesis. Di-n-butylamine has been successfully employed as a catalyst in the synthesis of pyrazolyl phosphonates, showcasing its potential as an environmentally friendly organo-catalyst for multicomponent reactions. tandfonline.com
Deeper Understanding of Reaction Mechanisms via Advanced Computational Techniques
Advanced computational techniques are playing an increasingly vital role in gaining a deeper understanding of reaction mechanisms involving this compound. Methods such as density functional theory (DFT) and variational transition state theory (VTST) are employed to model reaction pathways, calculate energy barriers, and predict reaction rates. numberanalytics.com, researchgate.net
Computational studies are being used to investigate the mechanisms of reactions where this compound is a reactant or an intermediate. For example, the comprehensive oxidation mechanisms of this compound isomers by radicals like H and OH are being studied computationally to understand their reactivity, which is relevant in fields like combustion chemistry. acs.org, researchgate.net These studies can provide accurate thermal rate constants and shed light on product branching ratios. acs.org
Computational chemistry is also instrumental in understanding the properties and behavior of this compound in different environments, such as its interaction with CO2 in capture processes. acs.org Modeling the reaction mechanisms between CO2 and amines like this compound helps in designing more efficient carbon capture agents. acs.org
Furthermore, computational methods are used to support experimental findings and provide theoretical insights into reaction mechanisms, such as in the synthesis of imine derivatives using alkyl amines. scirp.org
Development of Environmentally Friendly Amine Production Methods
The development of environmentally friendly methods for amine production, including this compound, is a significant area of research driven by the need for sustainable chemical processes. Traditional methods often involve hazardous chemicals and generate substantial waste.
One promising avenue is the exploration of biocatalytic routes. Research has demonstrated the production of n-butylamine from glucose using a transaminase-mediated synthetic pathway in Escherichia coli, showcasing a potential renewable and environmentally benign synthesis method. nih.gov This approach represents the first reported direct production of n-butylamine from glucose and provides a basis for developing microbial methods for other bioamines. nih.gov
Electrochemical synthesis is another area being explored for cleaner amine production. While the provided search results specifically mention the electrosynthesis of benzyl-tert-butylamine, the principles and techniques developed in this area, such as using electrochemistry to replace toxic reagents and reduce energy consumption, are relevant to the broader goal of developing environmentally friendly methods for synthesizing various amines, including this compound. uva.nl
The focus on green chemistry principles, such as using readily available and less toxic materials and minimizing waste, is a driving force behind the development of these novel production methods. tandfonline.com
Investigation of this compound in CO2 Capture and Storage Technologies
This compound is being investigated for its potential role in CO2 capture and storage (CCS) technologies. Amines are widely used in chemical absorption methods for CO2 capture from industrial sources. researchgate.net Research is exploring the effectiveness of this compound and its derivatives as CO2 absorbents.
Studies have investigated the reaction mechanism of n-butylamine with CO2, noting the formation of a white solid product, identified as a type of organic urea (B33335), which can be utilized for plugging gas channeling in enhanced oil recovery processes, thereby combining CO2 utilization with improved resource extraction. researchgate.net, d-nb.info Experiments have shown that injecting n-butylamine can significantly enhance oil recovery in ultra-low permeability reservoirs by plugging high permeability areas. researchgate.net, d-nb.info
Computational modeling is also being applied to study the reactions between CO2 and aqueous organic amines like this compound to understand the mechanisms and improve the efficiency of CO2 capture. acs.org The aim is to design more efficient and less energy-intensive CO2 capture agents. acs.org
While research on amine-based CO2 capture is ongoing to address challenges like regeneration energy requirements and solvent degradation, the investigation of this compound highlights its potential as a component in advanced CO2 capture and utilization strategies. researchgate.net, bellona.org
Further Research into Biological Activities and Therapeutic Potential of this compound Derivatives
Further research is being conducted to explore the biological activities and therapeutic potential of this compound derivatives. The butylamino group can be incorporated into various molecular structures to confer or enhance biological activity.
Studies have synthesized and evaluated this compound-containing derivatives for various biological properties. For example, new benzenesulphonamide derivatives containing this compound functionality have been synthesized and investigated for their anti-inflammatory, antimicrobial, and antioxidant activities. nih.gov Some of these compounds have shown promising activity against various bacterial strains and exhibited significant anti-inflammatory effects in in vivo studies. nih.gov
Uracil derivatives with butylamino substitutions have also been studied for their potential applications in medicinal chemistry, particularly as potential antiviral and anticancer agents, by inhibiting enzymes involved in nucleic acid synthesis. ontosight.ai
Research into urea derivatives, some of which can be synthesized using amines like this compound, has also revealed a wide range of biological activities, including anticancer, antibacterial, and antitrypanosomal properties. nih.gov The incorporation of the urea functionality can modulate drug potency and selectivity. nih.gov
The exploration of novel this compound derivatives continues to be an active area in the search for new therapeutic agents with diverse pharmacological profiles.
Advanced Analytical Method Development for this compound in Complex Matrices
The development of advanced analytical methods for the detection and quantification of this compound in complex matrices is crucial for various applications, including environmental monitoring, food safety, and biological studies. Complex matrices can interfere with the accurate analysis of this compound.
Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) coupled with sensitive detectors like fluorescence detectors (FLD), are being developed for the simultaneous quantification of amines, which would be applicable to this compound. rsc.org These methods often involve derivatization steps to enhance detection sensitivity and solid-phase extraction (SPE) for sample purification from complex matrices. rsc.org
Hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS and LC-MS/MS) are also employed for their high sensitivity and selectivity in analyzing complex samples. wjarr.com, oup.com These methods are particularly useful for detecting and quantifying compounds at low concentrations in matrices such as biological fluids or pharmaceutical formulations. oup.com
Electromigration techniques, such as capillary electrophoresis (CE) and ion chromatography (IC), offer advantages for analyzing ionic and polar compounds in complex matrices with minimal solvent usage and high separation efficiency. mdpi.com These techniques are valuable for the analysis of amines like this compound in various sample types. mdpi.com
Q & A
Q. What are the common synthetic routes for producing butylamine, and how can purity be validated?
this compound can be synthesized via:
- Alkylation of ammonia : Reacting 1-chlorobutane with excess ammonia under high pressure and temperature yields this compound, with NHCl as a byproduct .
- Nitrile reduction : Reducing butyronitrile (CHCN) using LiAlH or catalytic hydrogenation produces this compound . Purity validation : Use gas chromatography (GC) for volatile amines, H/C NMR to confirm structural integrity, and FTIR to identify primary amine N-H stretches (~3300 cm) .
Q. Which spectroscopic techniques are most effective for characterizing this compound-functionalized materials?
Key methods include:
- FTIR : Identifies functional groups (e.g., N-H stretches at 3300–3500 cm for amines, C-N stretches at 1250–1350 cm) .
- Raman spectroscopy : Detects sp carbon vibrations (D and G bands) in graphene oxide (GO) composites .
- XRD : Reveals structural changes in materials (e.g., interlayer spacing shifts in GO after functionalization) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Exposure limits : Avoid concentrations >5 ppm (threshold for respiratory irritation) .
- PPE : Wear nitrile gloves, goggles, and lab coats; use fume hoods for vapor containment .
- First aid : Flush skin/eyes with water for 15 minutes; seek medical attention for severe exposure .
Advanced Research Questions
Q. How can this compound-functionalized graphene oxide (GO) enhance corrosion inhibition in magnesium alloys?
- Mechanism : this compound covalently binds to GO, forming hydrophobic layers that block chloride ion penetration .
- Experimental validation :
- Electrochemical impedance spectroscopy (EIS) and Tafel polarization show 68% inhibition efficiency in 3.5% NaCl .
- DFT calculations (B3LYP/6-31G*) confirm high reactivity of protonated this compound-GO with chloride ions via molecular electrostatic potential (MEP) analysis .
Q. What methodologies are used to study CO capture by this compound in aqueous systems?
- NMR monitoring : Track carbamate formation using C NMR (e.g., peaks at ~160 ppm for carbamate) .
- Thermodynamic analysis : Calculate Gibbs free energy (ΔG°) from equilibrium data to quantify CO binding affinity .
- Kinetic studies : Use stopped-flow techniques to measure reaction rates under varying pH and temperature .
Q. How can this compound be quantified in complex matrices using fluorescence spectroscopy?
- Fluorescamine assay : React this compound with fluorescamine in methanol; measure emission at 426 nm (quantum yield = 0.23, lifetime = 7.5 ns) .
- Calibration curve : Linear range of 0.1–10 µM with a detection limit of 0.05 µM .
Q. How should researchers resolve contradictions between experimental and computational data in this compound studies?
- Cross-validation : Compare DFT-predicted IR/Raman spectra (e.g., B3LYP/6-31G*) with experimental results to validate bonding modes .
- Replicate conditions : Ensure computational models (e.g., solvent effects in Gaussian 09) match experimental setups (e.g., aqueous vs. organic phases) .
Q. What strategies optimize the synthesis of this compound-functionalized adsorbents for pharmaceutical removal?
- Kabachnik-Fields reaction : Combine GO, phenylphosphinic acid, and this compound in a "one-pot" synthesis to graft aminophosphinic groups .
- Characterization : Use SEM/EDX for surface morphology and TGA for thermal stability (e.g., decomposition at 200–400°C) .
Q. Which DFT parameters best predict the reactivity of this compound in corrosion inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
